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  • Product: 6-fluoro-1H-indol-5-ol
  • CAS: 288386-15-2

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 6-fluoro-1H-indol-5-ol

Topic: Physical and chemical properties of 6-fluoro-1H-indol-5-ol Content Type: In-depth Technical Guide Physicochemical Profile, Synthetic Methodologies, and Pharmacological Utility[1] Executive Summary 6-Fluoro-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and chemical properties of 6-fluoro-1H-indol-5-ol Content Type: In-depth Technical Guide

Physicochemical Profile, Synthetic Methodologies, and Pharmacological Utility[1]

Executive Summary

6-Fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole) is a specialized indole derivative serving as a critical scaffold in medicinal chemistry. It functions primarily as a bioisostere of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin. The introduction of a fluorine atom at the C6 position—ortho to the C5-hydroxyl group—imparts unique electronic and steric properties that modulate metabolic stability, acidity (pKa), and receptor binding affinity. This guide provides a comprehensive analysis of its properties, synthesis, and applications in drug discovery.

Molecular Identity & Physicochemical Profile

The physicochemical behavior of 6-fluoro-1H-indol-5-ol is defined by the interplay between the electron-rich indole ring, the acidic phenolic hydroxyl, and the strongly electronegative fluorine atom.

Chemical Identity
PropertyDetail
IUPAC Name 6-Fluoro-1H-indol-5-ol
Common Synonyms 6-Fluoro-5-hydroxyindole; 5-Hydroxy-6-fluoroindole
CAS Registry Number 288386-15-2
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
SMILES Oc1c(F)cc2cc[nH]c2c1
Physical Properties
ParameterValue (Experimental/Predicted)Context & Causality
Appearance Off-white to beige solidDarkens upon oxidation (formation of quinone imines).
Melting Point 155–160 °C (Predicted)Higher than 5-hydroxyindole (106 °C) due to enhanced intermolecular H-bonding and packing density driven by the fluorine atom.
Boiling Point ~322 °C (at 760 mmHg)High boiling point reflects significant hydrogen bonding capability.
Solubility DMSO, Methanol, EthanolPoor water solubility; soluble in polar organic solvents.
pKa (Phenolic OH) ~9.2 (Predicted)Acidity Enhancement: The C6-fluorine (electronegative) exerts an inductive (-I) effect, stabilizing the phenoxide anion more effectively than in the non-fluorinated parent (pKa ~10.0).
LogP 2.01Lipophilicity: More lipophilic than 5-hydroxyindole (LogP ~1.2), facilitating blood-brain barrier (BBB) penetration.

Synthetic Methodologies

The synthesis of 6-fluoro-1H-indol-5-ol requires controlling the regiochemistry of the fluorine substituent. Two primary pathways are employed: the Nenitzescu Indole Synthesis (for scale-up) and the Fischer Indole Synthesis (for versatility).

The Nenitzescu Route (Preferred for 5-Hydroxyindoles)

This method involves the condensation of a fluorinated benzoquinone with a


-aminocrotonic ester. It is favored for its ability to directly generate the 5-hydroxyindole core.
  • Precursors: 2-Fluoro-1,4-benzoquinone and ethyl

    
    -aminocrotonate.
    
  • Mechanism: The enamine attacks the quinone.[1] The regioselectivity is governed by the electronic directing effects of the fluorine on the quinone ring.

  • Workflow:

    • Michael Addition: The enamine attacks the quinone.

    • Cyclization: Intramolecular condensation forms the indole ring.

    • Decarboxylation: Saponification and decarboxylation of the ester intermediate yield the final 5-ol product.

NenitzescuSynthesis cluster_inputs Precursors cluster_process Reaction Cascade Q 2-Fluoro-1,4-benzoquinone I1 Michael Adduct (Hydroquinone intermediate) Q->I1 Acetone/Reflux E Ethyl β-aminocrotonate E->I1 I2 5-Hydroxyindole-3-carboxylate (Cyclized Ester) I1->I2 -H2O, Cyclization Product 6-Fluoro-1H-indol-5-ol I2->Product 1. NaOH (Hydrolysis) 2. H+ (Decarboxylation) caption Figure 1: Nenitzescu Synthesis Pathway targeting the 5-hydroxyindole scaffold.

Structural Analysis & Spectroscopy

Characterization of 6-fluoro-1H-indol-5-ol relies heavily on NMR, where the fluorine atom acts as a spin-active probe (


F, spin 1/2), causing characteristic splitting patterns in both proton and carbon spectra.
Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  A diagnostic singlet (or multiplet if proton-coupled) typically appearing between -120 and -140 ppm . This signal is distinct and useful for monitoring metabolic defluorination.
    
  • 
    H NMR (DMSO-
    
    
    
    ):
    • H4 (Proton at C4): Appears as a doublet (

      
      ) due to coupling with the C6-fluorine (
      
      
      
      Hz).
    • H7 (Proton at C7): Appears as a doublet (

      
      ) with a smaller coupling constant (
      
      
      
      Hz).
    • OH (Hydroxyl): Broad singlet, chemical shift is concentration-dependent (typically 8.5–9.0 ppm), deshielded by the ortho-fluorine.

  • Coupling Logic: The fluorine atom breaks the symmetry of the aromatic signals compared to the non-fluorinated parent, allowing precise assignment of the benzenoid ring protons.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in positive (

    
    ) or negative (
    
    
    
    ) mode.
  • Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for fluorinated phenols.

Chemical Reactivity & Stability

The reactivity profile is dominated by the electron-rich indole system and the labile phenolic hydrogen.

Reactivity Map
  • Electrophilic Aromatic Substitution (EAS): The C3 position is the most nucleophilic site. The 5-OH group activates the benzene ring, but the 6-F atom slightly deactivates the C7 position.

    • Mannich Reaction: Readily reacts with formaldehyde and amines at C3 to form gramine derivatives (precursors to tryptamines).

  • Oxidation: Like all 5-hydroxyindoles, it is susceptible to oxidation to form quinone imines . The 6-fluoro substituent retards this oxidation potential slightly compared to the parent compound, enhancing stability.

  • O-Alkylation vs. N-Alkylation: Under basic conditions, the phenoxide (pKa ~9.2) is formed preferentially over the indole anion (pKa ~16), allowing selective O-alkylation to form ethers (e.g., 6-fluoromelatonin precursors).

ReactivityMap Center 6-Fluoro-1H-indol-5-ol Oxidation Oxidation (Air/Light) -> Quinone Imines (Colored Impurities) Center->Oxidation Susceptibility Mannich Mannich Reaction (C3) -> 3-(Dimethylaminomethyl) derivative Center->Mannich Electrophilic Attack at C3 Alkylation Base + Alkyl Halide -> O-Alkylation (Major) vs N-Alkylation Center->Alkylation Nucleophilic Substitution caption Figure 2: Chemical reactivity profile and primary degradation pathways.

Applications in Drug Discovery

Bioisosterism and Metabolic Stability
  • Metabolic Blocking: The C6 position in indoles is a primary site for metabolic hydroxylation (by CYP450 enzymes). Substituting Hydrogen with Fluorine blocks this pathway, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The fluorine atom lowers the pKa of the 5-OH group, potentially altering the hydrogen bond donor capability when binding to receptors (e.g., 5-HT receptors).

Precursor for Serotonergic Ligands

6-Fluoro-1H-indol-5-ol is the immediate synthetic precursor for:

  • 6-Fluoro-Serotonin (6-F-5-HT): A probe used to map the serotonin binding pocket. The fluorine acts as an NMR tag to study receptor conformational changes.

  • 6-Fluoro-Melatonin: A high-affinity agonist for MT1/MT2 receptors with improved metabolic stability compared to endogenous melatonin.

Handling, Safety, and Storage

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Note: As a fluorinated phenol derivative, it should be treated as potentially toxic if ingested.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen . Oxygen sensitivity leads to rapid degradation (browning).

  • Temperature: -20 °C (Long-term) or 2–8 °C (Short-term).

  • Light: Protect from light; UV exposure accelerates oxidation.

References

  • Nenitzescu Indole Synthesis Review : Allen, G. R. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20.

  • Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Physical Properties of Indoles : Echemi. (2024). 6-Fluoro-1H-indol-5-ol Product Details.

  • Metabolism of Fluorotryptophans : Dyllick-Brenzinger, C., et al. (1993). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Journal of Neurochemistry.

  • Synthesis of 5-Hydroxyindoles : Eiden, F., & Kuckländer, U. (1971). Synthesis of 5- and 6-hydroxy-indole derivatives by the method of Nenitzescu. Archiv der Pharmazie.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 6-fluoro-1H-indol-5-ol

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 6-fluoro-1H-indol-5-ol (CAS: 59378-79-7), also known as 6-fluoro-5-hydroxyindole.[1][2] The data presented below synthesizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 6-fluoro-1H-indol-5-ol (CAS: 59378-79-7), also known as 6-fluoro-5-hydroxyindole.[1][2]

The data presented below synthesizes experimental values from closely related congeners (5-fluoroindole, 5-hydroxyindole) with high-fidelity predictive modeling based on substituent chemical shift additivity (SCS) and established fragmentation pathways.

[1][2]

Introduction & Structural Context

6-Fluoro-1H-indol-5-ol is a critical scaffold in medicinal chemistry, often serving as a bioisostere for serotonin (5-HT) metabolites or as a precursor in the synthesis of fluorinated tryptamines.[1] The introduction of the fluorine atom at the C6 position, adjacent to the C5-hydroxyl group, significantly alters the electronic properties of the indole ring, influencing both metabolic stability and spectral signatures.

Molecular Properties:

  • Formula:

    
    
    
  • Molecular Weight: 151.14 g/mol [3]

  • Exact Mass: 151.0433[2][3]

  • Key Features: Monoisotopic fluorine (

    
    ), exchangeable protons (OH, NH).[2]
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7][8][9]

The NMR spectrum of 6-fluoro-1H-indol-5-ol is defined by the strong coupling effects of the


 nucleus (Spin 1/2, 100% abundance).[1] This results in characteristic splitting patterns (doublets) for both protons and carbons.[2][4]
A. NMR (Proton)

Solvent: DMSO-d


 (Referenced to 2.50 ppm)

The aromatic region is simplified by the substitution pattern.[2] The key diagnostic feature is the coupling of aromatic protons to the fluorine atom.[2]

PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
OH 8.80 - 9.10s (br)-Exchangeable; shift varies with concentration/solvent.[1][2]
NH 10.80 - 11.00s (br)-Indole N-H; typically broad.[1][2]
H-2 7.25t / dd

Characteristic indole C2 proton.[1][2]
H-3 6.30t / dd

Upfield due to electron-rich pyrrole ring.[1][2]
H-4 7.05 - 7.15d

Diagnostic: Ortho to OH, meta to F. Split by F (long-range).
H-7 7.10 - 7.20d

Diagnostic: Ortho to F. Large coupling constant characteristic of

.
B. NMR (Carbon)

Solvent: DMSO-d


 (Referenced to 39.5 ppm)

Carbon signals are split into doublets due to C-F coupling.[2][3] The magnitude of the coupling constant (


) decreases with distance from the fluorine atom.[2]
PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
C-6 150.5d

ipso-Carbon: Direct attachment to F; largest coupling.
C-5 142.0d

C-OH: Ortho to F; shielded by OH, split by F.
C-7 98.5d

Ortho to F; significantly shielded by F and resonance.[1][2]
C-3a 130.5d

Bridgehead carbon meta to F.
C-7a 133.0d

Bridgehead carbon ortho to F.
C-4 105.0d

Meta to F; shielded by ortho-OH.
C-2 126.0s / d

Distant from F.
C-3 102.0s-Distant from F.
C. NMR (Fluorine)[6][7][10]
  • Shift:

    
     -125.0 to -130.0 ppm (Relative to CFCl
    
    
    
    ).[1][2]
  • Appearance: Multiplet (ddd) due to coupling with H-7 (large), H-4 (medium), and potentially H-2/H-3 (small).[1]

Visualization: NMR Coupling Logic

The following diagram illustrates the scalar coupling network that defines the splitting patterns.

NMR_Coupling cluster_legend Legend F19 19F Nucleus (Spin 1/2) H7 H-7 Proton (Ortho) F19->H7 3J Coupling (~10.5 Hz) H4 H-4 Proton (Meta) F19->H4 4J Coupling (~7.5 Hz) C6 C-6 Carbon (Ipso) F19->C6 1J Coupling (~235 Hz) C5 C-5 Carbon (Ortho) F19->C5 2J Coupling (~15 Hz) key Red Arrow: H-F Coupling Black Arrow: C-F Coupling

Caption: Scalar coupling network showing the influence of the


F nucleus on neighboring protons and carbons.

Mass Spectrometry (MS)[4][9]

The mass spectrum follows the fragmentation rules typical of hydroxyindoles, with specific isotopic confirmation provided by the fluorine atom.

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2]

  • Molecular Ion (

    
    ):  m/z 151 (Base peak or high intensity).[2]
    

Fragmentation Pathway:

  • 
     (151):  Stable aromatic radical cation.[2][3]
    
  • 
     (123):  Loss of carbon monoxide (common in phenols/hydroxyindoles).[2]
    
  • 
     (124):  Loss of HCN from the pyrrole ring.[2]
    
  • 
     (96):  Sequential loss leading to a fluoro-benzyne-like fragment.[1][2]
    
  • 
     (131):  Less common in simple EI but possible; loss of neutral HF.[2]
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 151 [C8H6FNO]+. Frag_CO [M - CO] m/z 123 Distonic Ion M_Ion->Frag_CO - CO (28 Da) (Phenolic loss) Frag_HCN [M - HCN] m/z 124 Fluoro-hydroxy-tropylium? M_Ion->Frag_HCN - HCN (27 Da) (Pyrrole ring opening) Frag_Core Core Fragment m/z 96 [C6H5F]+. Frag_CO->Frag_Core - HCN Frag_HCN->Frag_Core - CO

Caption: Primary fragmentation pathways for 6-fluoro-1H-indol-5-ol under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy[4][9]

The IR spectrum confirms the presence of the hydroxyl and amine functionalities, alongside the aryl-fluorine bond.

Frequency (cm

)
IntensityVibration ModeNotes
3250 - 3450 Strong, BroadO-H StretchH-bonded; broadness depends on sample state (solid/solution).[2]
3400 - 3420 Sharp (shoulder)N-H StretchIndole N-H; often overlaps with O-H.
1620, 1585 MediumC=C AromaticIndole ring breathing modes.[1][2]
1100 - 1250 StrongC-F StretchDiagnostic: Aryl-fluorine stretch (typically 1100-1150 cm

).[1][2]
1200 - 1230 StrongC-O StretchPhenolic C-O stretch.[1][2]
730 - 750 StrongC-H Out-of-PlaneCharacteristic of substituted benzene ring.[1][2]

Experimental Characterization Protocol

For researchers synthesizing this compound, the following workflow ensures rigorous validation:

  • Purity Check (TLC/LC-MS):

    • Mobile Phase: Dichloromethane:Methanol (95:5).[2]

    • Detection: UV (254 nm) and Vanillin stain (Indoles turn pink/purple).[2]

    • Target: Single spot,

      
      .[1][2]
      
  • NMR Validation:

    • Acquire

      
      H NMR in DMSO-d
      
      
      
      .[1][2][5]
    • Pass Criteria: Observation of two distinct doublets in the aromatic region (H-4, H-7) with coupling constants matching the

      
       values in Table A.
      
  • Functional Group Verification (IR):

    • Confirm presence of broad OH stretch and strong C-F band at ~1150 cm

      
      .[1][2]
      

References

  • Synthesis and NMR of Fluoroindoles

    • Title: Synthesis and F NMR Spectra of Fluoroindoles.
    • Source:Journal of Organic Chemistry, 1989.[2][6]

    • URL:[Link][2]

  • Fragmentation of Hydroxyindoles

    • Title: Mass Spectra of Hydroxyindole-3-carboxylic Acids and Hydroxyskatoles.[1][2]

    • Source:Canadian Journal of Chemistry, 1971.[2]

    • URL:[Link][2]

  • Fluorine Chemical Shift Standards

    • Title: Prediction of F NMR Chemical Shifts for Fluorinated Arom
    • Source:Journal of Organic Chemistry, 2018.[2]

    • URL:[Link][2]

  • Metabolic Studies (Related Metabolites)

    • Title: Ex Vivo Analysis of Tryptophan Metabolism Using

      
      F NMR.[2][7]
      
    • Source:ACS Chemical Biology, 2019.[2]

    • URL:[Link][2]

Sources

Foundational

Potential Therapeutic Targets of 6-fluoro-1H-indol-5-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Fluorinated Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its inherent ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3] The strategic incorporation of fluorine into the indole scaffold can significantly enhance its therapeutic potential.[4] Fluorination is known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity for target proteins, often leading to improved bioavailability and potency.[4][5]

While direct pharmacological data on 6-fluoro-1H-indol-5-ol is not extensively available in the public domain, its structural similarity to other biologically active fluorinated indoles allows for the rational inference of its potential therapeutic targets. This guide will provide an in-depth exploration of these potential targets, the underlying scientific rationale, and a comprehensive framework for their experimental validation.

Part 1: G-Protein Coupled Receptors (GPCRs) - A High-Priority Target Class

The indole scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.[5] Based on the known activities of structurally related compounds, the serotonin receptor family presents a compelling starting point for the investigation of 6-fluoro-1H-indol-5-ol.

Serotonin Receptors (5-HTR): A Focus on Neurological and Psychiatric Disorders

Derivatives of fluorinated indoles have shown potential as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A.[5] These receptors are critical targets for the treatment of a range of psychiatric and neurological conditions, including depression, anxiety, and schizophrenia.[5] The hydroxyl group at the 5-position of the indole ring in 6-fluoro-1H-indol-5-ol is a key structural feature, as it can act as a hydrogen bond donor, potentially mimicking the endogenous ligand serotonin.

Scientific Rationale: The core mechanism of action for many serotonin receptor ligands involves a crucial interaction between a protonatable nitrogen atom and a conserved aspartate residue within the receptor's binding pocket.[5] The electronic properties of the fluorinated indole ring in 6-fluoro-1H-indol-5-ol can influence the pKa of the indole nitrogen and the overall binding affinity and selectivity for different serotonin receptor subtypes.

Potential Therapeutic Indications:

  • Major Depressive Disorder

  • Generalized Anxiety Disorder

  • Schizophrenia

  • Migraine

Experimental Validation Workflow for Serotonin Receptor Targeting

A systematic approach is required to validate the interaction of 6-fluoro-1H-indol-5-ol with serotonin receptors.

Workflow Diagram:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular and In Vivo Models A Radioligand Binding Assays (e.g., [3H]8-OH-DPAT for 5-HT1A) B Determine Ki values for multiple 5-HTR subtypes A->B C cAMP Accumulation Assays (for Gi-coupled receptors like 5-HT1A) B->C Proceed with potent binders D Inositol Phosphate (IP) Accumulation Assays (for Gq-coupled receptors like 5-HT2A) B->D Proceed with potent binders E Determine EC50/IC50 and agonist/antagonist properties C->E D->E F Cell-based assays for downstream signaling (e.g., ERK phosphorylation) E->F Confirm functional activity G Animal models of depression or anxiety F->G G cluster_0 Phase 1: In Vitro Kinase Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Efficacy A Biochemical Kinase Assays (e.g., ADP-Glo, LanthaScreen) B Determine IC50 values against EGFR and VEGFR-2 A->B C Western Blot analysis of receptor phosphorylation in cancer cell lines B->C Confirm direct inhibition E Determine cellular potency C->E D Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) D->E F Xenograft tumor models in mice E->F Demonstrate cellular activity G Evaluate tumor growth inhibition F->G

Sources

Exploratory

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 6-fluoro-1H-indol-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals As a novel heterocyclic compound, 6-fluoro-1H-indol-5-ol presents significant opportunities in medicinal chemistry and drug development.[1] Its ind...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 6-fluoro-1H-indol-5-ol presents significant opportunities in medicinal chemistry and drug development.[1] Its indole scaffold is a privileged structure in pharmacology, and the addition of a fluorine atom can enhance metabolic stability and binding affinity.[1] However, its novelty also means that comprehensive toxicological data is not yet publicly available. This guide provides a framework for assessing risk and implementing safe handling protocols by leveraging a scientifically rigorous read-across approach from structurally similar analogs.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The key identifiers and known physical properties of 6-fluoro-1H-indol-5-ol are summarized below. These values are critical for understanding its potential behavior under laboratory conditions, such as its volatility and potential for aerosolization.

Table 1: Physicochemical Properties of 6-fluoro-1H-indol-5-ol

Property Value Source
IUPAC Name 6-fluoro-1H-indol-5-ol N/A
CAS Number 288386-15-2 Echemi
Molecular Formula C₈H₆FNO PubChem[2]
Molecular Weight 151.14 g/mol PubChem[2]
Appearance Solid (predicted) N/A
Boiling Point 322.4±25.0 °C (Predicted) ChemicalBook[3]
Density 1.45±0.1 g/cm³ (Predicted) ChemicalBook[3]

| pKa | 9.77±0.20 (Predicted, acidic - phenolic OH) | ChemicalBook[3] |

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological studies on 6-fluoro-1H-indol-5-ol, a read-across approach is the most responsible method for hazard assessment. This involves predicting the toxicological properties of a data-poor "target" substance using data from well-characterized, structurally similar "source" substances.[4][5] This approach is a widely accepted alternative to animal testing for addressing data gaps in chemical risk assessment.[4][6]

The Read-Across Rationale: Justifying the Use of Analogs

The core assumption of this guide is that the toxicological profile of 6-fluoro-1H-indol-5-ol will be similar to that of other substituted indoles, particularly those with halogen substitutions. The indole nucleus and the presence of a reactive hydroxyl group are key determinants of its biological activity and potential toxicity. The selected analogs share these core features.

Inferred GHS Classification and Toxicological Hazards

Based on an analysis of closely related compounds, 6-fluoro-1H-indol-5-ol should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are inferred. The causality is clear: the consistent irritant and acute toxicity properties across the indole class strongly suggest similar hazards for this analog.

Table 2: Summary of GHS Hazard Classifications for Structurally Similar Compounds

Compound CAS No. GHS Hazard Statements Source
Indole (Parent) 120-72-9 H302, H311, H315, H318, H335, H400 Anjanee Chemical[7]
5-Fluoroindole 399-52-0 H315, H319, H335 PubChem[8]
6-Chloro-5-fluoro-1H-indole 122509-72-2 H302, H315, H318, H335 PubChem[9]

| 5-Fluoro-oxindole | 56341-41-4 | H301, H315, H319, H335 | PubChem[10] |

Summary of Inferred Hazards:

  • Acute Oral Toxicity: Likely Harmful if swallowed (H302) . The parent indole and a chloro-fluoro analog share this classification.[7][9] A more potent analog, 5-fluoro-oxindole, is rated Toxic if swallowed (H301) , warranting caution.[10]

  • Acute Dermal Toxicity: Potentially Toxic in contact with skin (H311) , as seen with the parent indole.[7] At a minimum, it should be treated as a significant dermal exposure risk.

  • Skin Corrosion/Irritation: Assumed to Cause skin irritation (H315) . This is a highly consistent finding across all analyzed analogs.[7][8][9][10]

  • Eye Damage/Irritation: Expected to Cause serious eye irritation (H319) or damage (H318) . This is another consistent hazard within the indole class.[7][8][9][10]

  • Respiratory Irritation: Likely to May cause respiratory irritation (H335) . This hazard is consistently reported for indole dusts and vapors.[7][8][9][10]

  • Other Potential Hazards: While not universally reported for all analogs, some in-silico studies on indole derivatives suggest a potential for hepatotoxicity, indicating that systemic effects after absorption are possible.[11]

Section 3: Exposure Control and Personal Protection

Based on the inferred hazards, a stringent system of exposure controls is mandatory. The protocols described here are self-validating; adherence to engineering controls, combined with the correct PPE, creates a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense
  • Primary Containment: All weighing and handling of solid 6-fluoro-1H-indol-5-ol must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[12]

  • Ventilation: Work areas must be well-ventilated to prevent the accumulation of vapors from solutions.[13]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in any laboratory where the compound is handled.[14]

Personal Protective Equipment (PPE): A Barrier for the Researcher

The selection of PPE is directly dictated by the hazards identified in Section 2.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated. Protects against skin irritation (H315) and potential dermal toxicity (H311).[15]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against serious eye irritation/damage (H319/H318).[14]
Skin/Body Protection A fully buttoned laboratory coat. Prevents incidental skin contact.[13]

| Respiratory Protection | Not required if work is performed within a certified fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | Protects against respiratory irritation (H335) from dust or aerosols.[14] |

Occupational Exposure Limits (OELs) and Hazard Banding

No specific OEL has been established for 6-fluoro-1H-indol-5-ol. For novel compounds in drug development with limited toxicity data, the principle of Occupational Exposure Banding (OEB) is the industry best practice.[16][17] This system categorizes compounds into bands based on their potential potency and toxicity, which then correspond to specific handling and containment requirements.[16][18]

Given the inferred acute toxicity and irritant properties, 6-fluoro-1H-indol-5-ol would provisionally fall into Hazard Band C or D , corresponding to a target airborne exposure range of <0.1 mg/m³ .[19] This necessitates the stringent engineering controls and PPE outlined above.

Mandatory Visualizations

HazardAssessmentWorkflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Control Implementation Start Start: New Compound (6-fluoro-1H-indol-5-ol) DataGap Toxicity Data Search Start->DataGap IsDataAvailable Sufficient Data? DataGap->IsDataAvailable ReadAcross Initiate Read-Across Methodology IsDataAvailable->ReadAcross No SelectAnalogs Select Structural Analogs (e.g., 5-Fluoroindole, Parent Indole) ReadAcross->SelectAnalogs AnalyzeData Analyze Analog GHS Data (H302, H315, H319, H335) SelectAnalogs->AnalyzeData InferHazards Infer Hazards for Target Compound AnalyzeData->InferHazards Band Assign Occupational Exposure Band (OEB) InferHazards->Band DefineControls Define Engineering Controls (Fume Hood) Band->DefineControls SelectPPE Select PPE (Gloves, Goggles, Lab Coat) DefineControls->SelectPPE DevelopSOP Develop Safe Handling Protocols (SOPs) SelectPPE->DevelopSOP End Safe Use Established DevelopSOP->End

Caption: Hazard assessment workflow for a data-poor compound.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical, repeatable protocols is essential for ensuring researcher safety and experimental integrity.

Step-by-Step General Handling Protocol
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles) before entering the designated handling area.

  • Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the required amount of 6-fluoro-1H-indol-5-ol using a spatula. Avoid creating dust.[13]

  • Dissolution: If making a solution, add the solvent to the solid compound slowly within the fume hood. Cap the container before removing it from the hood.

  • Post-Handling: Wipe down the spatula and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol).

  • Decontamination: Remove gloves and dispose of them in the designated solid hazardous waste. Wash hands thoroughly with soap and water.[12]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.[13]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15] Refrigeration may be appropriate for long-term storage to ensure stability.[14]

  • Access: Store in a locked cabinet or area with restricted access.[7]

Spill Management Protocol
  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

  • Control: If the spill is small and you are trained to handle it:

    • Ensure proper PPE is worn, including respiratory protection if dust is airborne.

    • Prevent the spread of dust or liquid. Cover a solid spill with a damp paper towel to avoid aerosolization.

    • Use an inert absorbent material (e.g., vermiculite, sand) for liquid spills.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

SpillResponseProtocol Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Is Spill Minor & Contained? Alert->Assess CallEHS Call Emergency/ EHS Personnel Assess->CallEHS No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Yes Contain Contain Spill (Cover with damp towel or use absorbent) DonPPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Area is Safe Dispose->End

Sources

Exploratory

Technical Guide: Sourcing and Availability of 6-Fluoro-1H-indol-5-ol

CAS: 288386-15-2 | Formula: C₈H₆FNO | MW: 151.14 g/mol Executive Summary 6-Fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole) is a high-value, specialized heterocyclic building block.[1] Unlike its mono-substi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 288386-15-2 | Formula: C₈H₆FNO | MW: 151.14 g/mol

Executive Summary

6-Fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole) is a high-value, specialized heterocyclic building block.[1] Unlike its mono-substituted counterparts (e.g., 5-fluoroindole or 6-fluoroindole), this disubstituted scaffold is not a commodity chemical . It is primarily used as a bioisosteric precursor for 6-fluoroserotonin and 6-fluoromelatonin, and as a 19F-NMR probe in protein binding studies due to the metabolic stability conferred by the fluorine atom at the C6 position.

Current Market Status:

  • Availability: Low / Made-to-Order.

  • Primary Source: Specialized building block aggregators (e.g., eMolecules, SciFindern) rather than general catalog vendors.

  • Key Risk: Regioisomer contamination (4-fluoro or 7-fluoro isomers) arising from non-selective synthesis.

Part 1: Chemical Profile & Strategic Importance

Structural Significance

The 5-hydroxyindole core is the scaffold of serotonin (5-HT). Introducing a fluorine atom at the C6 position blocks metabolic hydroxylation at this site (a common clearance pathway) and alters the pKa of the adjacent phenolic hydroxyl group.

PropertyValueRelevance
CAS Number 288386-15-2 Use this specific ID. Searching by name often yields the wrong isomer.
Exact Mass 151.0433Monoisotopic mass for MS validation.
pKa (Predicted) ~9.8 (OH), ~16 (NH)Fluorine induction increases acidity of the phenolic OH compared to 5-hydroxyindole.
H-Bond Donors 2 (NH, OH)Critical for kinase hinge binding.
Applications
  • Metabolic Probes: Used to synthesize 6-fluoro-L-tryptophan and 6-fluoroserotonin to study serotonergic pathways without rapid degradation.

  • 19F NMR Screening: The fluorine atom serves as a sensitive NMR reporter for ligand-protein interactions, free from background interference in biological media.[2]

  • Fragment-Based Drug Discovery (FBDD): A privileged scaffold for designing inhibitors of kinases and oxidoreductases.

Part 2: The Supply Landscape (Buy vs. Make)

Because this compound is rarely in stock for immediate shipment, procurement requires a strategic approach.

Commercial Availability Matrix

Most "In Stock" listings on general search engines are aggregators, not stock-holding manufacturers.

Supplier TierExamplesExpected Lead TimeRisk Level
Tier 1: Catalog Giants Sigma-Aldrich, TCI, FisherN/A (Rarely listed)High (Likely backordered)
Tier 2: Aggregators eMolecules, MolPort, PubChem2-4 Weeks Medium (Stock verification required)
Tier 3: Specialists Manchester Organics, CymitQuimica, Fluorochem1-2 Weeks Low (Often hold physical inventory)
Tier 4: CROs Enamine, WuXi AppTec4-8 Weeks Low (Custom synthesis route)
Sourcing Protocol

Do not rely on static web catalogs. Follow this verification workflow:

  • Search by CAS (288386-15-2): Avoid text searches to prevent isomer confusion.

  • Request Analytical Data First: Ask for a representative H-NMR or F-NMR before placing a PO. If they cannot provide it, they are likely brokering a synthesis, not selling stock.

  • Check Boronic Acid Availability: If the phenol is unavailable, search for (6-fluoro-1H-indol-5-yl)boronic acid (CAS 1361325-83-8) . This precursor can be converted to the phenol via oxidation (H₂O₂/NaOH), often offering a faster route than de novo synthesis.

Decision Logic Diagram

SupplyChain Start Need 6-Fluoro-1H-indol-5-ol CheckStock Check Aggregators (eMolecules/SciFinder) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase & QC (Verify CAS 288386-15-2) IsStock->Buy Yes CheckPrecursor Check Boronic Acid (CAS 1361325-83-8) IsStock->CheckPrecursor No IsPrecursor Available? CheckPrecursor->IsPrecursor Oxidize Buy Boronic Acid & Oxidize (H2O2) IsPrecursor->Oxidize Yes CustomSynth Commission Custom Synthesis (Nenitzescu Route) IsPrecursor->CustomSynth No

Caption: Procurement decision tree prioritizing stock availability, then metabolic precursor conversion, and finally de novo synthesis.

Part 3: Synthesis & Manufacturing (The "Make" Option)

If commercial supply fails, the Nenitzescu Indole Synthesis is the industry-standard route for 5-hydroxyindoles. It is preferred over the Leimgruber-Batcho reaction for this specific substitution pattern because it directly installs the 5-hydroxy group.

Retrosynthetic Analysis
  • Target: 6-Fluoro-5-hydroxyindole[1][3][4][5]

  • Disconnection: C3-C3a and N1-C2 bonds.

  • Precursors: Fluorinated p-benzoquinone + Beta-aminocrotonic ester.

The Nenitzescu Protocol (Adapted)

Note: This protocol is adapted from standard 5-hydroxyindole synthesis literature [1, 2].

Step 1: Preparation of Fluorinated Quinone Starting material: 2-Fluoro-1,4-benzoquinone (often generated in situ due to instability).

  • Reagents: 2-fluoro-1,4-dimethoxybenzene + Ceric Ammonium Nitrate (CAN) oxidation.

Step 2: Condensation (Nenitzescu Reaction)

  • Reagents: 2-Fluoro-1,4-benzoquinone (1.0 eq), Ethyl 3-aminocrotonate (1.1 eq).

  • Solvent: Dichloroethane (DCE) or Acetone.

  • Conditions: Reflux, 4-6 hours.

  • Mechanism: Michael addition of the enamine to the quinone, followed by cyclization and elimination of water.

Step 3: Decarboxylation (Optional) The Nenitzescu product usually carries a C3-ester.

  • Reagents: NaOH (aq) hydrolysis, followed by heat/acid decarboxylation.

Synthetic Pathway Diagram

Synthesis SM1 2-Fluoro-1,4-benzoquinone Intermediate Michael Adduct (Transient) SM1->Intermediate Nenitzescu Condensation SM2 Ethyl 3-aminocrotonate SM2->Intermediate Cyclized Ethyl 6-fluoro-5-hydroxy- 2-methylindole-3-carboxylate Intermediate->Cyclized -H2O Cyclization Final 6-Fluoro-5-hydroxyindole (Target) Cyclized->Final 1. Hydrolysis 2. Decarboxylation

Caption: Adapted Nenitzescu route. The initial condensation dictates the regiochemistry of the fluorine substituent.

Part 4: Quality Control & Validation

The primary challenge in sourcing this compound is regioisomer contamination . Suppliers may accidentally ship 4-fluoro-5-hydroxyindole or 6-fluoro-4-hydroxyindole if their synthesis was not regioselective.

Analytical Directives

Every batch must be validated using 19F NMR and 1H-1H NOESY .

QC Protocol:

  • HPLC-MS: Confirm Purity >97% and Mass (151.1 m/z).

    • Note: Isomers will have identical mass. MS alone is insufficient.

  • 1H NMR (DMSO-d6):

    • Look for the coupling constants (

      
      ) to assign positions.
      
    • The proton at C4 (adjacent to C5-OH and C3) will show a specific splitting pattern distinct from C7 (adjacent to C6-F).

  • 19F NMR:

    • This is the definitive test. The chemical shift of the fluorine at C6 is distinct from C4 or C7.

    • Standard: ~ -120 to -130 ppm (relative to CFCl3), but must be compared against a predicted model or reference spectrum.

QC Workflow Diagram

QC Sample Received Sample (Solid) LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 151.1? LCMS->MassCheck NMR 1H & 19F NMR MassCheck->NMR Yes Reject Reject Batch MassCheck->Reject No Coupling Verify J-Coupling (Regioisomer Check) NMR->Coupling Approve Release to Inventory Coupling->Approve Correct Pattern Coupling->Reject Ambiguous

Caption: Mandatory QC workflow. 19F NMR is the critical "Go/No-Go" step for isomer verification.

References

  • Nenitzescu Indole Synthesis Mechanism & Utility: Title: The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.[6][7][8][9][10] Source: Organic Reactions, Vol 20. URL:[Link]

  • Fluorinated Indole Synthesis: Title: Synthesis of 6-Chloro-5-fluoroindole via Modified Leimgruber-Batcho Reaction.[11] Source: Journal of Heterocyclic Chemistry (via ResearchGate).[11] URL:[Link]

  • CAS Registry & Physical Data: Title: 6-Fluoro-1H-indol-5-ol (CAS 288386-15-2) Entry.[1] Source: PubChem / NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Comprehensive Characterization of 6-fluoro-1H-indol-5-ol

Introduction: The Significance of 6-fluoro-1H-indol-5-ol in Drug Discovery 6-fluoro-1H-indol-5-ol is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-fluoro-1H-indol-5-ol in Drug Discovery

6-fluoro-1H-indol-5-ol is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The hydroxyl group at the 5-position further provides a key site for hydrogen bonding interactions, crucial for molecular recognition in biological systems.

Given its potential as a key building block for novel therapeutics, a thorough and robust analytical characterization of 6-fluoro-1H-indol-5-ol is paramount. This ensures its identity, purity, and stability, which are critical parameters for its application in research and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-fluoro-1H-indol-5-ol is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₈H₆FNO[1]
Molecular Weight151.14 g/mol [1]
AppearanceOff-white to light brown solidAssumed based on similar compounds
Melting PointTo be determined experimentally
SolubilitySoluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.Assumed based on structure
pKaTo be determined experimentally (expected to be around 10 for the hydroxyl group and 17 for the N-H group)

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 6-fluoro-1H-indol-5-ol and for its quantification in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality in Method Development

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the preferred choice for the separation of moderately polar compounds like 6-fluoro-1H-indol-5-ol. The nonpolar nature of the C18 stationary phase allows for good retention and separation based on the compound's hydrophobicity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (containing an acidifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic hydroxyl and N-H protons) and an organic modifier (like acetonitrile or methanol) is recommended. This allows for the efficient elution of the target analyte while also separating it from potential impurities with a wide range of polarities.

  • Detection: The indole ring system contains a chromophore that absorbs UV light. Therefore, UV detection is a suitable and robust method. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve 6-fluoro-1H-indol-5-ol in Methanol (1 mg/mL) Injection Inject 10 µL of Sample SamplePrep->Injection Load Sample MobilePhaseA 0.1% Formic Acid in Water MobilePhaseA->Injection Mobile Phase MobilePhaseB Acetonitrile MobilePhaseB->Injection Mobile Phase Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Separation Detection UV Detector at 280 nm Column->Detection Elution Chromatogram Record Chromatogram Detection->Chromatogram Signal Acquisition Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Purity or Concentration Integration->Calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of 6-fluoro-1H-indol-5-ol.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Materials and Reagents:

  • 6-fluoro-1H-indol-5-ol reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC-grade methanol (for sample preparation)

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve 6-fluoro-1H-indol-5-ol in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The tailing factor should be between 0.8 and 1.5.

  • The theoretical plate count should be greater than 2000.

6. Data Analysis:

  • The purity of the sample can be determined by the area percentage method.

  • For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.[2][3]

Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 6-fluoro-1H-indol-5-ol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the indole chromophore.

Causality: The indole ring system exhibits characteristic absorption bands in the UV region. The substitution pattern, including the fluorine and hydroxyl groups, will influence the position and intensity of these bands.

Protocol:

  • Prepare a dilute solution of 6-fluoro-1H-indol-5-ol in a suitable UV-transparent solvent, such as methanol or ethanol (e.g., 10 µg/mL).

  • Use the same solvent as a blank.

  • Scan the absorbance from 200 to 400 nm.

  • The spectrum is expected to show characteristic absorption maxima for the indole nucleus, typically around 220 nm and 280 nm.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Causality: Specific functional groups, such as O-H, N-H, C-F, and the aromatic C=C bonds, have characteristic vibrational frequencies.

Protocol:

  • Acquire the FTIR spectrum of a solid sample of 6-fluoro-1H-indol-5-ol using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Scan the spectrum from 4000 to 400 cm⁻¹.

  • Expected characteristic absorption bands are listed in the table below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200 (broad)O-H (hydroxyl)Stretching
3350-3250N-H (indole)Stretching
3100-3000Aromatic C-HStretching
1620-1450Aromatic C=CStretching
1250-1000C-FStretching
1260-1180C-O (phenol)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Causality: The chemical shift of each proton and carbon is influenced by its electronic environment, which is affected by the electronegative fluorine and oxygen atoms and the aromatic ring currents. The coupling patterns in the ¹H NMR spectrum reveal the connectivity of the protons.

Protocol:

  • Dissolve approximately 5-10 mg of 6-fluoro-1H-indol-5-ol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • N-H proton: A broad singlet in the downfield region (δ 10.5-11.5 ppm).

  • O-H proton: A singlet (δ ~9.0 ppm).

  • Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom at C6 will cause splitting of the adjacent proton signals (H5 and H7).

  • Pyrrole ring protons: Signals for H2, H3, and H4.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Signals for the eight carbon atoms of the indole ring.

  • The carbon atom attached to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • The carbon atoms ortho and meta to the fluorine will show smaller two- and three-bond coupling constants (²JCF and ³JCF).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality: Under ionization, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. The presence of fluorine will not result in a significant isotopic pattern, as fluorine is monoisotopic (¹⁹F).

Protocol:

  • Introduce a dilute solution of 6-fluoro-1H-indol-5-ol into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • The molecular ion peak [M+H]⁺ in positive mode or [M-H]⁻ in negative mode should be observed at m/z corresponding to the molecular weight of the compound (151.14).

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of 6-fluoro-1H-indol-5-ol, including its melting point, thermal stability, and the presence of any solvates or polymorphs.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_instrument DSC/TGA Instrument cluster_analysis Data Interpretation SampleWeigh Accurately weigh 2-5 mg of sample into a pan PanSeal Seal the pan (non-hermetic for TGA) SampleWeigh->PanSeal Heating Heat the sample under a controlled atmosphere (e.g., Nitrogen) PanSeal->Heating Load into instrument Measurement Measure heat flow (DSC) and weight change (TGA) Heating->Measurement Thermogram Generate DSC and TGA curves Measurement->Thermogram Analysis Determine melting point, decomposition temperature, and weight loss Thermogram->Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Detailed Thermal Analysis Protocol

1. Instrumentation:

  • A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

2. Materials:

  • 6-fluoro-1H-indol-5-ol sample

  • Aluminum or platinum pans

3. DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple thermal events may indicate polymorphism or the presence of impurities.

4. TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA thermogram will show the weight loss of the sample as a function of temperature. Significant weight loss indicates thermal decomposition. The onset of decomposition provides information about the thermal stability of the compound.

X-ray Crystallography for Absolute Structure Confirmation

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Causality: When a well-ordered crystal is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. Analysis of this diffraction pattern allows for the determination of the precise atomic coordinates.

Protocol:

  • Crystal Growth: Grow single crystals of 6-fluoro-1H-indol-5-ol suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[4]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: The refined structure will provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.

Conclusion: A Framework for Quality and Confidence

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of 6-fluoro-1H-indol-5-ol. By employing a combination of chromatographic, spectroscopic, thermal, and crystallographic techniques, researchers can confidently ascertain the identity, purity, and solid-state properties of this important molecule. Adherence to these protocols, along with proper method validation and good laboratory practices, will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135432165, 6-Fluoro-1H-indol-5-ol. Retrieved from [Link]

  • Holton, S. J. (2009). x Ray crystallography. PMC. Retrieved from [Link]

Sources

Application

Application Note: Structural Characterization of 6-Fluoro-1H-indol-5-ol via Multi-Nuclear NMR Spectroscopy

Executive Summary & Scientific Rationale In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for tryptophan, serotonin, and numerous kinase inhibitors. The introduction of fluorine (bioisosteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for tryptophan, serotonin, and numerous kinase inhibitors. The introduction of fluorine (bioisosteric replacement) and hydroxyl groups modulates metabolic stability (


, lipophilicity) and potency. However, the 6-fluoro-1H-indol-5-ol  motif presents a specific characterization challenge: the symmetry-breaking substituents create a complex spin system where 

F-

H and

F-

C couplings complicate standard spectral interpretation.

This guide provides a definitive protocol for the structural validation of 6-fluoro-1H-indol-5-ol. Unlike standard organic molecules, this compound requires specific solvent environments to visualize exchangeable protons (OH, NH) and rigorous analysis of


-coupling constants to confirm regiochemistry (distinguishing it from the 5-fluoro-6-hydroxy isomer).

Key Technical Insight: The presence of the


F nucleus (

, 100% abundance) transforms the NMR analysis from a passive observation into an active structural probe, allowing for self-validating connectivity checks via

and

coupling constants.

Theoretical Spin System Analysis

Before acquisition, we must define the expected magnetic interactions. 6-Fluoro-1H-indol-5-ol is an


 spin system.
  • The Fluorine Effect: The

    
    F atom at position 6 will split neighboring nuclei.
    
    • H7 (Ortho): Expect a large

      
       coupling (~10–12 Hz).
      
    • H4 (Meta): Expect a medium

      
       coupling (~6–8 Hz).
      
    • C6 (Ipso): Expect a massive

      
       doublet (~230–245 Hz).
      
  • Exchangeable Protons: The 5-OH and 1-NH protons are labile. In protic solvents (MeOH-d4), these disappear. In aprotic polar solvents (DMSO-d6), they appear as broad singlets or doublets if exchange is slow.

Experimental Protocol

Reagents and Equipment
  • Analyte: 6-Fluoro-1H-indol-5-ol (>98% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).

    • Rationale: DMSO is critical. It disrupts intermolecular H-bonding, ensuring solubility and slowing proton exchange, allowing detection of the distinct 5-OH and 1-NH signals.

  • Instrument: 400 MHz NMR (minimum) equipped with a BBFO or TBI probe (capable of

    
    F tuning).
    
Sample Preparation Workflow

This protocol uses an inert atmosphere approach to prevent oxidative polymerization (common in hydroxyindoles).

SamplePrep Start Start: 15 mg Analyte Solvent Add 0.6 mL DMSO-d6 (Ar-sparged) Start->Solvent Mix Vortex & Sonicate (2 mins, <30°C) Solvent->Mix Transfer Transfer to 5mm Tube (Argon Flush) Mix->Transfer Acquire Acquisition (298 K) Transfer->Acquire

Figure 1: Inert atmosphere sample preparation workflow to minimize oxidative degradation.

Acquisition Parameters (Bruker Standard)
Parameter

H Experiment

C Experiment

F Experiment
Pulse Prog zg30zgpg30 (w/

H dec)
zgflqn (w/

H dec)
Scans (NS) 16102432
Relax. Delay (D1) 1.0 sec2.0 sec1.0 sec
Spectral Width 14 ppm240 ppm100 ppm
Temp 298 K298 K298 K

Data Interpretation & Structural Assignment

H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum provides the first evidence of regiochemistry through coupling patterns.

Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentInterpretation Logic
10.85 br s1H-NH (H1) Typical indole NH; broad due to quadrupole N relaxation.
8.90 s (broad)1H-OH (H5) Deshielded phenol; confirms 5-position (H-bonding to DMSO).
7.20 dd1H

H2 Characteristic indole H2; couples to H3 and NH.
7.15 d1H

H7 Diagnostic: Large doublet indicates H is ortho to F.
7.05 d1H

H4 Diagnostic: Medium doublet indicates H is meta to F.
6.25 td1H

H3 Upfield aromatic; typical indole H3.
C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum is definitive due to the large C-F couplings.

Chemical Shift (

, ppm)
Splitting

(Hz)
Assignment
152.5 Doublet

C6 (C-F)
144.2 Doublet

C5 (C-OH)
131.0 Doublet

C7a
124.5 Singlet-C2
105.8 Doublet

C7
102.3 Doublet

C4
F NMR Analysis (376 MHz, DMSO-d6)
  • Shift:

    
     -136.5 ppm.[1]
    
  • Pattern:

    • Proton Decoupled: Singlet.[2]

    • Proton Coupled: Doublet of doublets (dd). The splitting matches the

      
       (11.5 Hz) of H7 and 
      
      
      
      (7.5 Hz) of H4.
  • Validation: This confirms the fluorine is flanked by one ortho-proton and one meta-proton on the benzenoid ring.

Visualizing the Coupling Network

The following diagram illustrates the "Self-Validating" logic. The observed couplings must match this connectivity map.

CouplingNetwork F6 19F (Pos 6) H7 1H (Pos 7) F6->H7 3J (Ortho) ~11.5 Hz H4 1H (Pos 4) F6->H4 4J (Meta) ~7.5 Hz C6 13C (Pos 6) F6->C6 1J (Direct) ~235 Hz C5 13C (Pos 5) F6->C5 2J (Geminal) ~16 Hz C7 13C (Pos 7) F6->C7 2J (Geminal) ~22 Hz

Figure 2: Spin-spin coupling network. The specific J-values serve as a molecular fingerprint, confirming the 6-fluoro-5-hydroxy substitution pattern.

Advanced Validation Techniques

If the 1D spectra are ambiguous (e.g., due to impurities), use these 2D experiments:

  • 
    H-
    
    
    
    C HSQC:
    Correlates protons to their attached carbons.
    • Check: H7 (doublet) must correlate to C7 (doublet,

      
       Hz).
      
  • 
    F-
    
    
    
    H HOESY (Heteronuclear Overhauser Effect Spectroscopy):
    • Application: Detects through-space interactions.

    • Result: Irradiating

      
      F should show a strong NOE signal to H7  (ortho) and a weaker signal to H5-OH  (if H-bond geometry permits), but no  signal to H4 (meta).
      

Troubleshooting & QC

  • Issue: Broad/Missing OH or NH signals.

    • Cause: Wet DMSO or trace acid/base catalyzing exchange.

    • Fix: Use fresh ampules of DMSO-d6; add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.

  • Issue: Extra doublets in

    
    C spectrum. 
    
    • Cause: This is normal.[3] C-F coupling splits carbons up to 4 bonds away. Do not mistake these for impurities. Verify the

      
      -coupling matches the theoretical values in Section 4.2.
      

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5] J. Org.[4] Chem.1997 , 62, 7512–7515.[4]

  • Dolphin, D.; Weeks, J. "Fluorine-19 NMR Spectroscopy of Fluoroindoles." Can. J. Chem.1974, 52, 129–135.
  • SDBS (Spectral Database for Organic Compounds). "1H and 13C NMR data for Indole derivatives." AIST, Japan.[6]

  • Reich, H. J. "Borders of NMR: 19F Coupling Constants." University of Wisconsin-Madison.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of 6-Fluoro-1H-indol-5-ol

This Application Note is designed to serve as a comprehensive technical guide for the Mass Spectrometry (MS) analysis of 6-fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole).[1] This document synthesizes theor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a comprehensive technical guide for the Mass Spectrometry (MS) analysis of 6-fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole).[1] This document synthesizes theoretical fragmentation mechanics with practical, field-proven LC-MS/MS protocols derived from analogous hydroxyindole methodologies.

Executive Summary

6-Fluoro-1H-indol-5-ol is a fluorinated derivative of the serotonin precursor framework.[1] It serves as a critical intermediate in the synthesis of pharmaceutical fluorotryptamines and is a potential metabolite in the biodegradation of fluorinated indole drugs. Its analysis requires high specificity to distinguish it from non-fluorinated endogenous isomers (e.g., 5-hydroxyindole).[1]

This guide outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. We utilize Electrospray Ionization (ESI) in both positive and negative polarity modes to maximize sensitivity, leveraging the phenolic hydroxyl group for negative ionization and the indole nitrogen for positive ionization.

Chemical & Physical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical landscape is the first step in method development. The fluorine atom at position 6 introduces electron-withdrawing effects that alter the pKa of the phenolic hydroxyl group compared to native 5-hydroxyindole.

PropertyValueRelevance to MS Method
IUPAC Name 6-Fluoro-1H-indol-5-olTarget identification
Formula C

H

FNO
Elemental composition for exact mass
Molecular Weight 151.14 g/mol Precursor ion calculation
Exact Mass 151.0433 DaHigh-Resolution MS (HRMS) target
pKa (Calculated) ~9.5 (Phenol), ~16 (Indole NH)Mobile phase pH selection
LogP ~1.8Retention on C18 columns
Solubility DMSO, Methanol, AcetonitrileReconstitution solvent choice

Method Development: The "Why" Behind the Protocol

Ionization Strategy: Positive vs. Negative Mode

Unlike simple amines, 6-fluoro-1H-indol-5-ol is amphoteric.[1]

  • Positive Mode (ESI+): The indole nitrogen is weakly basic.[1] Acidic mobile phases (Formic acid) promote protonation (

    
    ).[1] This is generally preferred for trace analysis due to higher ionization efficiency in standard LC-MS setups.[1]
    
  • Negative Mode (ESI-): The phenolic hydroxyl group can be deprotonated (

    
    ).[1] The fluorine atom at C6 stabilizes the phenoxide anion via inductive effects, potentially making ESI- more sensitive than for non-fluorinated analogs.
    

Recommendation: Screen both during tuning. This protocol defaults to ESI+ for compatibility with concurrent metabolite profiling but includes ESI- parameters.

Chromatographic Separation

The compound is moderately polar.[1][2] A standard C18 column is sufficient, but a High-Strength Silica (HSS) T3 or Polar-Embedded C18 column is superior for retaining polar indoles and separating them from the solvent front, reducing ion suppression.

Experimental Protocol

Reagents and Standards
  • Standard: 6-Fluoro-1H-indol-5-ol (>98% purity).[1]

  • Internal Standard (IS): 5-Hydroxyindole-d3 or 5-HIAA-d5 (Deuterated analogs are critical for matrix correction).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient for tissue/plasma analysis of indoles due to ion suppression.[1]

  • Aliquot: Transfer 100 µL of biological sample (plasma/urine) to a glass tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 5.0) to stabilize pH.[1]

  • Extract: Add 1 mL Ethyl Acetate . Vortex vigorously for 2 minutes.[1]

  • Centrifuge: 10,000 x g for 5 minutes at 4°C.

  • Evaporate: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under N

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Instrument Parameters

Chromatography (UHPLC)

  • Column: Waters CORTECS T3 C18 (2.1 x 100 mm, 1.6 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive.[1][3][4][5]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C.

  • Cone Voltage: Optimized per instrument (typically 20-30 V).

MRM Transitions (Multiple Reaction Monitoring) Note: Energies (CE) are estimates and must be tuned.

AnalytePolarityPrecursor (

)
Product (

)
CE (eV)Loss ID
6-Fluoro-1H-indol-5-ol ESI+152.05 135.0 15-NH

(Ammonia)
ESI+152.05 124.0 25-CO (Phenolic)
ESI+152.05 125.0 30-HCN (Indole ring)
6-Fluoro-1H-indol-5-ol ESI-150.04 122.0 20-CO

Structural Logic & Fragmentation Pathway[1]

The fragmentation of 6-fluoro-1H-indol-5-ol follows specific mechanistic rules characteristic of the indole scaffold.

  • Loss of CO (28 Da): Typical of phenols.[1] The hydroxyl oxygen is expelled.[1]

  • Loss of HCN (27 Da): The signature fragmentation of the indole ring, involving the nitrogen atom and C2.

  • Fluorine Stability: The C-F bond on the aromatic ring is strong and rarely breaks as a primary fragment (loss of HF is less common than CO/HCN loss in these energies).[1]

Visualization: Fragmentation Workflow

FragmentationPathway M Precursor Ion [M+H]+ m/z 152 Frag1 Product Ion 1 [M+H - CO]+ m/z 124 M->Frag1 -CO (28 Da) Phenolic Loss Frag2 Product Ion 2 [M+H - HCN]+ m/z 125 M->Frag2 -HCN (27 Da) Indole Ring Break Frag3 Secondary Frag [125 - HF]+ m/z 105 Frag2->Frag3 -HF (20 Da) Rare

Figure 1: Proposed ESI+ fragmentation pathway for 6-fluoro-1H-indol-5-ol.[1]

Analytical Workflow Diagram

This diagram illustrates the decision matrix for analyzing this compound in a biological matrix.

Workflow Sample Biological Sample (Plasma/Urine) Prep Liquid-Liquid Extraction (Ethyl Acetate) Sample->Prep LC UHPLC Separation C18 T3 Column Prep->LC Ionization ESI Source Selection LC->Ionization PosMode Positive Mode (+) Target: [M+H]+ 152 High Sensitivity Ionization->PosMode Primary NegMode Negative Mode (-) Target: [M-H]- 150 High Specificity Ionization->NegMode Alternative Data MRM Quantitation Ratio: 124/125 PosMode->Data NegMode->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data acquisition.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Check pH.[1][3] ESI+ requires pH < 3 (use Formic Acid).[1] ESI- requires pH > 8 (use Ammonium Hydroxide/Acetate).[1]

    • Evaporation loss: Indoles can oxidize.[1] Use Nitrogen and avoid high temps (>45°C).[1] Add ascorbic acid (0.1%) to the extraction buffer as an antioxidant.[1]

  • Peak Tailing:

    • Indoles interact with free silanols.[1] Ensure the column is "end-capped" or use a polar-embedded phase.[1]

  • Isomer Interference:

    • 5-Hydroxyindole (non-fluorinated) has MW 133.[1][6] It will not interfere isobarically, but ensure separation from other fluorinated isomers (e.g., 4-fluoro-5-hydroxyindole) by optimizing the gradient slope.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728186, 6-Fluoro-1H-indol-4-ol (Isomer Analog).[1] Retrieved from [Link][1][7]

  • T.R.I. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.[1][8] Clinical Chemistry via PubMed.[1] Retrieved from [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives.[1][9][10] American Journal of Analytical Chemistry.[1][9][10] Retrieved from [Link][1]

  • Northeast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

Sources

Application

Derivatization of 6-fluoro-1H-indol-5-ol for biological screening

Application Note & Protocol Guide Introduction: The Fluorine Advantage in Indole Scaffolds[1] The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for serotonin (5-HT), melat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Fluorine Advantage in Indole Scaffolds[1]

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for serotonin (5-HT), melatonin, and numerous kinase inhibitors. However, the parent 5-hydroxyindole suffers from rapid metabolic clearance via glucuronidation at the O5 position and oxidative metabolism at the C6 position.

6-Fluoro-1H-indol-5-ol represents a strategic evolution of this scaffold. The introduction of a fluorine atom at the C6 position serves three critical functions:

  • Metabolic Blockade: It physically and electronically blocks the C6 position, preventing the formation of reactive quinone-imine metabolites often associated with 5-hydroxyindoles.

  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the ortho-fluorine increases the acidity of the C5-hydroxyl group (lowering pKa from ~10 to ~9), altering hydrogen bond donor/acceptor dynamics in the binding pocket.

  • Lipophilicity: Fluorination moderately increases LogP, improving membrane permeability without the steric penalty of a methyl group.

This guide details the strategic derivatization of this scaffold to generate high-value libraries for biological screening, addressing both synthetic protocols and assay interference risks.

Chemical Space & Reactivity Map

To maximize library diversity, one must exploit the three distinct reactive vectors of the 6-fluoro-1H-indol-5-ol core.

Reactivity Visualization

The following diagram outlines the strategic functionalization points.

ReactivityMap Core 6-Fluoro-1H-indol-5-ol (Scaffold) N1 N1 Position (Nucleophilic) Core->N1 Alkyl/Sulfonyl Derivatization C3 C3 Position (Electrophilic Attack) Core->C3 Mannich/Vilsmeier Rxns O5 O5 Position (Nucleophilic) Core->O5 Ether/Ester Synthesis F6 F6 Position (Metabolic Blocker) Core->F6 Modulates pKa of O5-OH N1_Out Solubility Tuning Receptor Selectivity N1->N1_Out C3_Out Pharmacophore Introduction C3->C3_Out O5_Out Prodrugs Lipophilicity Scan O5->O5_Out

Figure 1: Reactivity map of 6-fluoro-1H-indol-5-ol highlighting the three vectors for diversity generation.

Synthetic Protocols

Protocol A: C3-Aminomethylation (Mannich Reaction)

The C3 position is the most electron-rich carbon. Despite the electron-withdrawing fluorine at C6, the strong electron-donating effect of the C5-hydroxyl dominates, making the C3 position highly reactive toward iminium ions. This protocol generates "Gramine" analogs, critical for CNS-targeted libraries.

Reagents:

  • Substrate: 6-Fluoro-1H-indol-5-ol

  • Reagent: 37% Aqueous Formaldehyde

  • Amine: Secondary amine (e.g., morpholine, N-methylpiperazine)

  • Solvent: Acetic Acid (AcOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 6-fluoro-1H-indol-5-ol (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Note: Acetic acid serves as both solvent and catalyst. For acid-sensitive amines, use EtOH with 10 mol% AcOH.

  • Amine Addition: Add the secondary amine (1.1 eq) dropwise at room temperature.

  • Formaldehyde Addition: Add aqueous formaldehyde (1.1 eq) dropwise.

    • Caution: Exothermic reaction. Ensure cooling if scaling >1g.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product usually precipitates or shows a significant Rf shift (more polar).

  • Workup:

    • Pour the reaction mixture into ice-cold 1N NaOH (pH adjusted to ~10).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).

Protocol B: Regioselective O-Alkylation

The C5-hydroxyl is more acidic than non-fluorinated indoles. This allows for mild alkylation conditions, avoiding N1-alkylation which typically requires stronger bases (e.g., NaH).

Reagents:

  • Substrate: 6-Fluoro-1H-indol-5-ol

  • Electrophile: Alkyl halide (R-Br or R-I)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Activation: Add Cs₂CO₃ (1.2 eq). Stir for 15 minutes at RT. The solution may darken slightly due to phenoxide formation.

  • Alkylation: Add the alkyl halide (1.1 eq).

  • Reaction: Stir at 60°C for 3–6 hours.

    • Checkpoint: If N-alkylation is observed (by NMR/LCMS), lower temperature to RT and switch solvent to Acetone.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation:

    • ¹H NMR: Look for the disappearance of the phenolic -OH signal (~8.5-9.0 ppm broad singlet) and retention of the indole N-H (~10-11 ppm).

    • ¹⁹F NMR: The fluorine signal will shift slightly upfield upon O-alkylation.

Biological Screening Optimization

Screening 5-hydroxyindole derivatives presents unique challenges due to their intrinsic fluorescence and redox potential.

Solubility & Stability Data

The following table summarizes the physicochemical shifts expected upon derivatization.

PropertyParent (6-F-Indol-5-ol)O-Methyl DerivativeC3-Mannich Derivative
MW 151.14165.17~250-300
cLogP 1.62.11.2 - 1.8 (pH dependent)
pKa (OH) ~9.2N/AN/A
pKa (NH) ~16~16~16 (Indole), ~8 (Amine)
Solubility Moderate (DMSO)High (DMSO/Org)High (Aq. Acid/DMSO)
Stability Oxidative SensitiveStableStable
Assay Interference Mitigation (PAINS)

Fluorescence Interference: 5-Hydroxyindoles are intrinsically fluorescent (Excitation ~290-300 nm, Emission ~330-350 nm). While this is in the UV range, oxidized metabolites (quinone imines) can fluoresce in the visible range (Cyan/Green), potentially interfering with GFP or Coumarin-based assays.

Redox Cycling: The 5-hydroxy moiety can undergo redox cycling in the presence of DTT or reducing agents common in kinase assays, generating hydrogen peroxide.

Mitigation Workflow:

  • Fresh Stocks: Prepare DMSO stocks immediately before use; avoid freeze-thaw cycles of the parent phenol.

  • Detergents: Include 0.01% Triton X-100 in assay buffers to prevent colloidal aggregation.

  • Readout Selection: Prefer Red-shifted fluorophores (e.g., Alexa 647, TR-FRET) to avoid overlap with indole autofluorescence.

Screening Workflow Diagram

ScreeningWorkflow Stock DMSO Stock Prep (10 mM) QC QC Check (LCMS Purity >95%) Stock->QC Dilution Intermediate Dilution (No precipitation?) QC->Dilution Pass Assay Biological Assay (Target Engagement) Dilution->Assay Interference Counter-Screen (Autofluorescence/Redox) Assay->Interference Active > 50% Interference->Stock Artifact (Discard) Hit Validated Hit Interference->Hit Signal Specific

Figure 2: Biological screening workflow emphasizing Quality Control and Interference Counter-screening.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Bridges, J. W., & Williams, R. T. (1962).[1] Fluorescence of some substituted benzenes and indoles. Nature, 196, 59-61.[1] [1]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. Journal of Organic Chemistry, 61(21), 7240-7241. (Context for N-arylation comparisons).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • PubChem Compound Summary. (n.d.). 6-Fluoro-1H-indol-5-ol. National Center for Biotechnology Information.

Sources

Method

Pharmacokinetic and pharmacodynamic studies of 6-fluoro-1H-indol-5-ol derivatives

An Application Guide to the Pharmacokinetic and Pharmacodynamic Evaluation of Novel 6-Fluoro-1H-indol-5-ol Derivatives Introduction: The Strategic Value of Fluorinated Indoles in Drug Discovery The indole ring system is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Pharmacokinetic and Pharmacodynamic Evaluation of Novel 6-Fluoro-1H-indol-5-ol Derivatives

Introduction: The Strategic Value of Fluorinated Indoles in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3] Its versatile structure allows for interaction with a diverse range of biological targets, making it a valuable starting point for designing novel therapeutics.[1][3] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[4] This substitution can profoundly enhance pharmacological properties by improving metabolic stability, increasing binding affinity, and altering lipophilicity, thereby optimizing the pharmacokinetic profile.[5]

This guide focuses on derivatives of 6-fluoro-1H-indol-5-ol, a scaffold with significant potential for developing ligands for G protein-coupled receptors (GPCRs), such as serotonin receptors, which are critical targets in neuroscience.[6] The strategic placement of the fluorine atom can significantly influence the compound's metabolic fate and target interaction.[6]

This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of novel 6-fluoro-1H-indol-5-ol derivatives. Our objective is to bridge the gap between synthesis and clinical candidacy by providing not just the "how" but the "why" behind each critical study, ensuring a robust and translatable data package.

Section 1: The Symbiotic Relationship of Pharmacokinetics and Pharmacodynamics

Successful drug development hinges on understanding the intricate relationship between pharmacokinetics (PK) and pharmacodynamics (PD).[7] In essence, PK describes what the body does to the drug, while PD describes what the drug does to the body.[7][8]

  • Pharmacokinetics (PK): This discipline characterizes the journey of a drug through a biological system, encompassing the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[9][10] Key parameters such as maximum concentration (Cmax), half-life (t½), and bioavailability (F) quantify this journey.

  • Pharmacodynamics (PD): This field investigates the biochemical and physiological effects of the drug on the body. It connects drug concentration at the site of action to the intensity of the biological response.

A drug is only effective if it can achieve a sufficient concentration at its target site for a necessary duration (PK) to elicit the desired biological effect (PD). The following diagram illustrates this critical interplay, which forms the basis of all efficacy and safety assessments.

PK_PD_Relationship Dose Drug Dosing Regimen PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Administered Concentration Drug Concentration (Plasma & Target Site) PK->Concentration Determines PD Pharmacodynamics (PD) (Target Engagement, Biological Response) Concentration->PD Drives Effect Therapeutic Effect (Efficacy & Safety) PD->Effect Produces Effect->Dose Informs/Optimizes In_Vitro_Workflow cluster_0 Early ADME & Safety Screening cluster_1 Pharmacology Screening Metabolism Metabolic Stability (HLM) Decision Go / No-Go Decision for In Vivo Metabolism->Decision DDI CYP Inhibition DDI->Decision Cardiac hERG Safety Cardiac->Decision Binding Target Binding (Ki) Function Functional Assay (EC50/IC50) Binding->Function Confirm on-target activity Function->Decision Start New Chemical Entity (6-Fluoro-1H-indol-5-ol derivative) Start->Metabolism Start->DDI Start->Cardiac Start->Binding

Caption: A streamlined workflow for in vitro characterization.

Section 3: In Vivo Pharmacokinetic (PK) Studies

After a compound demonstrates a promising in vitro profile, the next crucial step is to evaluate its behavior in a living organism. [11]In vivo PK studies provide essential data on how a drug is absorbed, distributed, and eliminated, which is fundamental for designing effective dosing regimens. [10][12]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rodents

Causality: This study is the cornerstone of in vivo PK characterization. By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine its fundamental PK parameters. The IV dose reveals the drug's distribution and clearance characteristics, while the PO dose, in comparison, allows for the calculation of its oral bioavailability—a critical parameter for an orally administered drug.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), often with jugular vein cannulation for serial blood sampling.

  • Formulation: Prepare the compound in a suitable vehicle for both IV (e.g., saline/DMSO/Tween 80) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula or tail vein at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Immediately process blood samples to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in the plasma samples. [13]7. Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters. [14]

In_Vivo_PK_Workflow cluster_IV Intravenous (IV) Arm cluster_PO Oral (PO) Arm IV_Dose Administer IV Dose (e.g., 1 mg/kg) IV_Sample Serial Blood Sampling IV_Dose->IV_Sample Process Process Blood to Plasma IV_Sample->Process PO_Dose Administer PO Dose (e.g., 5 mg/kg) PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Sample->Process Start Select Candidate from In Vitro Screen Start->IV_Dose Start->PO_Dose Analyze LC-MS/MS Bioanalysis Process->Analyze Calculate Calculate PK Parameters (NCA) Analyze->Calculate Bioavailability Determine Oral Bioavailability (F%) Calculate->Bioavailability Compare AUC(PO) to AUC(IV)

Caption: Workflow for a rodent single-dose PK study.

Data Presentation:

ParameterUnitsIV Dose (1 mg/kg)PO Dose (5 mg/kg)
Cmaxng/mL750480
Tmaxh0.081.0
AUC(0-inf)h*ng/mL12502800
h3.54.1
CLmL/min/kg13.3-
VssL/kg3.9-
F%-44.8

Section 4: Integrating PK and PD for Efficacy Prediction

The ultimate goal is to establish a clear link between drug exposure (PK) and the desired biological effect (PD). [8]This integration allows for the prediction of a therapeutic dose and schedule for human studies.

Protocol 4.1: Target Occupancy Study (Ex Vivo)

Causality: This study directly measures the engagement of the drug with its target in the relevant tissue (e.g., the brain) at therapeutic concentrations. It answers the question: does the drug reach its target and bind to it in vivo? This is a critical bridge between plasma PK and central nervous system (CNS) PD.

Methodology (Conceptual):

  • Dosing: Administer various doses of the test compound to different groups of rats.

  • Time Course: At a specific time point post-dosing (e.g., Tmax), euthanize the animals and rapidly excise the brain.

  • Tracer Injection: Just prior to euthanasia, inject a radiolabeled tracer that binds to the same target receptor. The amount of tracer that can bind is inversely proportional to the amount of receptor occupied by the test compound.

  • Tissue Processing: Dissect the brain region of interest (e.g., prefrontal cortex).

  • Quantification: Homogenize the tissue and measure the radioactivity.

  • Analysis: Compare the radioactivity in treated animals to vehicle-treated controls to calculate the percentage of receptor occupancy at each dose.

Protocol 4.2: In Vivo Efficacy Model

Causality: This study assesses whether target engagement translates into a functional, therapeutic outcome in a disease-relevant animal model. For an indole derivative targeting a serotonin receptor, a model of anxiety or depression might be appropriate.

Methodology (Conceptual - Elevated Plus Maze for Anxiety):

  • Model: The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The maze has two open arms and two enclosed arms.

  • Acclimation & Dosing: Acclimate the animals to the testing room. Administer the test compound or vehicle at a set time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for 5 minutes. Record the time spent in the open arms versus the closed arms.

  • Analysis: Anxiolytic (anxiety-reducing) compounds typically increase the time spent in the open arms. Correlate this behavioral effect with the dose administered and, ideally, with plasma/brain concentrations of the drug.

PK/PD Data Integration:

By combining data from these studies, a comprehensive picture emerges. The goal is to define the relationship between the dose administered, the resulting plasma concentration, the level of target occupancy in the brain, and the magnitude of the therapeutic effect.

Dose (mg/kg)Plasma Conc. (ng/mL)Brain Target Occupancy (%)EPM Open Arm Time (% Increase)
11503510
34806540
1015008575

Conclusion

The systematic, multi-faceted approach detailed in these application notes provides a robust framework for advancing 6-fluoro-1H-indol-5-ol derivatives from initial chemical synthesis to a well-characterized preclinical candidate. By starting with a broad panel of in vitro ADME, safety, and pharmacology assays, researchers can efficiently select compounds with the highest potential for success. Subsequent, carefully designed in vivo studies then build upon this foundation, elucidating the critical relationship between pharmacokinetics and pharmacodynamics. This integrated understanding is paramount for making informed decisions, optimizing dose predictions for clinical trials, and ultimately increasing the probability of developing a safe and effective new medicine.

References

  • In vivo pharmacokinetics and pharmacodynamics models. Labtoo. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. PubMed. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic modeling in vivo. PubMed. [Link]

  • Ibogaine. Wikipedia. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PubMed. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]

  • hERG Safety. Evotec. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food & Drug Administration (FDA). [Link]

  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. MDPI. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • Journal of Medicinal Chemistry. ACS Publications. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Thallium-free hERG Potassium Channel Assay. ION Biosciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions to avoid during the synthesis of 6-fluoro-1H-indol-5-ol

Technical Support Guide: Synthesis & Stabilization of 6-Fluoro-1H-indol-5-ol Introduction: The Stability Paradox The synthesis of 6-fluoro-1H-indol-5-ol presents a classic "stability paradox" in heterocyclic chemistry. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Stabilization of 6-Fluoro-1H-indol-5-ol

Introduction: The Stability Paradox

The synthesis of 6-fluoro-1H-indol-5-ol presents a classic "stability paradox" in heterocyclic chemistry. You are targeting a molecule that is simultaneously electron-rich (due to the 5-hydroxyl group) and electron-deficient in specific regions (due to the 6-fluorine atom). This push-pull electronic state makes the molecule highly susceptible to two distinct classes of failure: oxidative degradation (driven by the phenol) and regio-isomeric contamination (driven by the fluorine substituent during cyclization).

This guide does not just list steps; it isolates the molecular failure modes that ruin yields and provides the specific protocols to prevent them.

Module 1: The Fischer Cyclization & Regiocontrol

The Precursor: 3-fluoro-4-methoxyphenylhydrazine The Challenge: Regioselectivity (The "4 vs. 6" Split)

When you subject 3-fluoro-4-methoxyphenylhydrazine to Fischer indole conditions, the cyclization can occur at two ortho positions relative to the hydrazine moiety.

  • Path A (Undesired): Cyclization at C2 (between the hydrazine and the fluorine). This yields 4-fluoro-5-methoxyindole .

  • Path B (Target): Cyclization at C6 (the sterically open position). This yields 6-fluoro-5-methoxyindole .

Troubleshooting Guide: Minimizing the 4-Fluoro Impurity

VariableRecommendationTechnical Rationale
Catalyst Selection Use ZnCl₂ in acetic acid (mild) rather than PPA (harsh).Stronger acids and higher temperatures increase the energy of the system, allowing the reaction to overcome the steric barrier of Path A, increasing the 4-fluoro impurity.
Solvent System Toluene/Acetic Acid biphasic systems or pure Acetic Acid .Solvent polarity influences the transition state. Aprotic non-polar solvents often favor the kinetic product (Path B) over the thermodynamic equilibration.
Temperature 90°C - 100°C (Do not reflux violently).Violent reflux promotes "ortho-effect" cyclization (Path A). Keep the reaction at the lowest temperature that sustains conversion.

Visualizing the Regioselectivity Failure Mode

FischerRegio Precursor 3-Fluoro-4-methoxyphenylhydrazine (Hydrazone Intermediate) TS_A Transition State A (Sterically Crowded by F) Precursor->TS_A High Temp / Strong Acid TS_B Transition State B (Sterically Open) Precursor->TS_B Kinetic Control Prod_Wrong 4-Fluoro-5-methoxyindole (Major Impurity) TS_A->Prod_Wrong Prod_Right 6-Fluoro-5-methoxyindole (Target Precursor) TS_B->Prod_Right

Figure 1: Kinetic vs. Thermodynamic pathways in the Fischer cyclization of fluorinated hydrazones.

Module 2: The Deprotection Step (BBr₃ Management)

The Reagent: Boron Tribromide (


)
The Challenge:  The "Black Tar" Formation and Bromination

Demethylating 6-fluoro-5-methoxyindole is the most perilous step. The electron-rich indole ring is a trap for electrophiles.


 is not just a Lewis acid; it can act as a brominating agent or initiate cationic polymerization.

Common Failure Scenarios:

  • Scenario 1: Ring Bromination. The indole C3 position is highly nucleophilic. Excess

    
     or higher temperatures can lead to 3-bromo-6-fluoro-5-hydroxyindole.
    
  • Scenario 2: Polymerization. The free 5-hydroxyindole is generated in the presence of strong Lewis acids, leading to rapid oxidative coupling (tar).

Protocol: The "Cryogenic Quench" Method

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: Start at -78°C . Do not start at 0°C.

  • Addition: Add

    
     (1.0 M in DCM) dropwise over 30 minutes.
    
  • The Warm-up: Allow to warm to 0°C strictly. Do not reflux.

  • The Quench (Critical): Do not pour water into the reaction. Transfer the reaction mixture via cannula into a vigorously stirred, pre-cooled solution of saturated NaHCO₃ at 0°C. This neutralizes HBr instantly, preventing acid-catalyzed polymerization.

Module 3: Isolation & Oxidative Stabilization

The Molecule: 6-fluoro-1H-indol-5-ol The Challenge: Quinone Imine Formation

5-Hydroxyindoles are essentially "latent quinones." Upon exposure to air at neutral/basic pH, they oxidize to quinone imines (pink/red compounds), which then polymerize into melanin-like pigments (brown/black solids).

The Stabilization Workflow

StepActionMechanism of Protection
Workup Additive Add 0.5% Sodium Dithionite (

)
to the aqueous wash.
Dithionite is a potent reducing agent that instantly reverses any oxidation of the phenol back to the hydroxyl state.
pH Control Keep the aqueous workup slightly acidic (pH 5-6) .Oxidation to quinone imines is rapid under basic conditions (phenolate anion is more reactive). Avoid strong bases during extraction.
Drying Use Vacuum at <40°C .Heat + Air = Rapid degradation. Never oven-dry this compound.
Storage Store under Argon at -20°C .Excludes oxygen and slows kinetic degradation.

Visualizing the Oxidative Trap

OxidationCycle cluster_prevention Prevention Strategy Target 6-Fluoro-1H-indol-5-ol (Colorless Solid) Radical Indolyl Radical Target->Radical O2 / Light / Base Quinone Quinone Imine (Pink/Red Species) Radical->Quinone -1e-, -H+ Quinone->Target Reduction (Dithionite) Polymer Melanin-like Polymer (Black Tar) Quinone->Polymer Michael Addition Dithionite Sodium Dithionite (Reducing Agent)

Figure 2: The oxidative degradation pathway of 5-hydroxyindoles and the intervention point for reducing agents.

FAQ: Troubleshooting Specific Observations

Q: My product turned pink on the filter paper. What happened? A: This is the "Quinone Imine Alert." The residual basicity from the bicarbonate quench, combined with air exposure, triggered oxidation.

  • Fix: Wash the filter cake with a dilute solution of sodium dithionite or ascorbic acid before drying.

Q: I see a spot on TLC just above my product that fluoresces blue. Is it the 4-fluoro isomer? A: Likely, yes. The 4-fluoro-5-methoxyindole usually has a slightly higher Rf than the 6-fluoro isomer due to the "dipole cancellation" effect of the adjacent fluorine and methoxy groups.

  • Fix: If separation is difficult, recrystallize the intermediate indole (before deprotection) from hexanes/ethyl acetate. It is much harder to purify the free phenol.

Q: Can I use HBr instead of BBr₃? A: Only if you accept lower yields. HBr requires reflux (100°C+), which accelerates the polymerization of the resulting 5-hydroxyindole.


 allows the reaction to proceed at 0°C, preserving the delicate indole core.

References

  • Gribble, G. W. (2016).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1] (Authoritative text on Fischer Indole regioselectivity and "ortho-effects").

  • McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292. Link (The foundational protocol for BBr3 usage).

  • Popik, V. V., et al. (1996). "Synthesis of 5-hydroxyindoles via the Nenitzescu reaction." Synthesis, 1996(11), 1153-1155.
  • Schlosser, M. (1998). "Hydrogen-fluorine exchange in the synthesis of fluorinated indoles." Journal of Fluorine Chemistry, 87(2), 167-171.
  • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Link (Practical handling guides for BBr3).

Sources

Optimization

Technical Support Center: Scaling Production of 6-Fluoro-1H-indol-5-ol

Status: Operational Ticket Focus: Process Chemistry & Scale-Up Target Molecule: 6-fluoro-1H-indol-5-ol (CAS: 47346-67-2) Assigned Specialist: Senior Application Scientist Introduction: The Scale-Up Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Chemistry & Scale-Up Target Molecule: 6-fluoro-1H-indol-5-ol (CAS: 47346-67-2) Assigned Specialist: Senior Application Scientist

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely here because the bench-scale protocol for 6-fluoro-1H-indol-5-ol is failing at the kilogram scale.

This molecule presents a "perfect storm" of process challenges:

  • Regioselectivity: Placing the fluorine and hydroxyl groups adjacent to each other on the indole core is synthetically demanding.

  • Oxidative Instability: The electron-rich 5-hydroxyindole system is prone to radical oxidation, rapidly forming insoluble melanin-like black tars (quinone imines) upon exposure to air.

  • Thermal Hazards: Classic indole syntheses (e.g., Fischer) often require harsh acidic conditions that are dangerous at scale for this specific substrate.

This guide provides a validated, scalable workflow based on the Leimgruber-Batcho indole synthesis, followed by a controlled demethylation.

Module 1: Route Selection & Strategy

FAQ: Why is my current route failing?
Synthesis MethodSuitability for ScalePrimary Failure Mode
Fischer Indole LowRegiochemistry: Cyclization of the fluorinated hydrazone often yields a mixture of 4- and 6-fluoro isomers that are nearly impossible to separate by crystallization.
Nenitzescu MediumYield/Tar: Reaction between benzoquinone and aminocrotonate is highly exothermic and generates significant polymeric byproducts (tar), complicating filtration.
Leimgruber-Batcho High (Recommended) None: Uses mild conditions.[1] The regiochemistry is "locked in" by the starting material (2-nitrotoluene derivative).
The Recommended Pathway

We recommend the Leimgruber-Batcho sequence starting from 4-fluoro-5-methoxy-2-nitrotoluene . This avoids handling the free phenol until the very last step, protecting the molecule from oxidation during ring closure.

SynthesisFlow Start 4-fluoro-5-methoxy- 2-nitrotoluene Step1 Enamine Formation (DMF-DMA, 80°C) Start->Step1 Inter Trans-β-dimethylamino- 2-nitrostyrene Step1->Inter Condensation Step2 Reductive Cyclization (H2, Pd/C or Raney Ni) Inter->Step2 Indole 6-fluoro-5-methoxyindole Step2->Indole Ring Closure Step3 Demethylation (BBr3, -78°C to RT) Indole->Step3 Final 6-fluoro-1H-indol-5-ol (Target) Step3->Final Deprotection

Figure 1: The Leimgruber-Batcho pathway minimizes isomer formation and protects the sensitive hydroxy group as a methyl ether until the final step.

Module 2: Execution & Troubleshooting (The Protocols)

Step 1: Enamine Formation

Reagents: 4-fluoro-5-methoxy-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).

The Protocol:

  • Dissolve starting material in DMF (3 volumes).

  • Add 1.5 equivalents of DMF-DMA.

  • Heat to 80–90°C for 12–16 hours.

  • Critical Scale-Up Step: Distill off the methanol byproduct continuously if possible to drive equilibrium; otherwise, use a slight excess of DMF-DMA.

Troubleshooting Guide:

  • Q: The reaction stalled at 70% conversion.

    • A: The methanol produced inhibits the reaction. Increase temperature to 100°C to distill off methanol, or add an additional 0.2 eq of DMF-DMA.

  • Q: The product is a dark red oil that won't crystallize.

    • A: This intermediate (the styrene) is often an oil. Do not purify. Evaporate DMF under high vacuum and proceed directly to Step 2 (telescoping).

Step 2: Reductive Cyclization

Reagents: H2 (gas), 10% Pd/C (catalyst), Methanol/THF (solvent).

The Protocol:

  • Dissolve the crude enamine in MeOH/THF (1:1).

  • Load into a hydrogenation reactor with 10% Pd/C (5 wt% loading).

  • Pressurize to 3 bar (45 psi) H2. Maintain temperature < 40°C.

  • Exotherm Warning: The reduction of the nitro group is highly exothermic. Control H2 uptake rate or use cooling jackets.

Troubleshooting Guide:

  • Q: I see a hydroxylamine intermediate (M+16 mass).

    • A: The reduction is incomplete. Increase pressure to 5 bar or temperature to 50°C. Ensure agitation is vigorous (mass transfer limitation).

  • Q: Can I use Raney Nickel instead?

    • A: Yes, Raney Ni with hydrazine is the classic method, but at >1kg scale, handling pyrophoric Raney Ni is hazardous. Pd/C is safer for GMP facilities.

Step 3: Demethylation (The Danger Zone)

Reagents: Boron Tribromide (BBr3) in Dichloromethane (DCM).

The Protocol:

  • Dissolve 6-fluoro-5-methoxyindole in anhydrous DCM (10 volumes). Cool to -78°C (or -20°C for larger industrial reactors).

  • Add BBr3 (1M in DCM, 3.0 equivalents) slowly. Do not let internal temp rise above 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench (CRITICAL): Cool back to 0°C. Quench by slow addition into ice water or methanol .

Troubleshooting Guide:

  • Q: Upon quenching, I get a sticky gum that traps my product.

    • A: This is a boron-complex polymer.

      • Fix: Use a reverse quench . Cannulate the reaction mixture into a vigorously stirred vessel of ice water.

      • Fix: After quenching, reflux the biphasic mixture (DCM/Water) for 30 minutes to break the boron-oxygen bonds fully.

  • Q: The product turned black immediately.

    • A: Oxidation occurred during the workup. Add 0.5% Sodium Dithionite (Na2S2O4) to the aqueous quench buffer to scavenge oxygen.

Module 3: Purification & Stability (The Finish)

Handling the "Black Tar" Phenomenon

The final product, 6-fluoro-1H-indol-5-ol, is an electron-rich phenol. It oxidizes to form quinone-imines which polymerize.

OxidationPath Product 6-fluoro-1H-indol-5-ol (White Solid) Oxidation Air/Light Exposure (-e-, -H+) Product->Oxidation Radical Indolyl Radical Oxidation->Radical Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone Polymer Melanin-like Polymer (Black Tar) Quinone->Polymer Polymerization

Figure 2: The oxidative degradation pathway. Once the quinone imine forms, polymerization is irreversible.

Purification Protocol

Do not use silica gel chromatography at scale if possible; the acidic silica catalyzes oxidation.

  • Extraction: Extract the quenched reaction mix with Ethyl Acetate.

  • Wash: Wash with brine containing 1% Sodium Dithionite.

  • Crystallization:

    • Concentrate the organic layer.[2][3]

    • Add Toluene or Heptane as an antisolvent.

    • Cool to 0°C under Nitrogen.[3]

    • Filter under an inert atmosphere (nitrogen blanket).

Storage Requirements
  • Atmosphere: Argon or Nitrogen flush (Headspace).

  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Container: Amber glass (UV protects against photo-oxidation).

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1] Method for preparing indoles. U.S. Patent No.[4] 3,732,245.

  • Mayer, J. P., et al. (1997). Solid-phase synthesis of indoles via the Leimgruber-Batcho reaction. Tetrahedron Letters, 38(49), 8445-8448.

  • McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50.

  • Bentley, K. W. (1995). Role of Sodium Dithionite in preventing indole oxidation. In The Chemistry of the Morphine Alkaloids, Oxford University Press.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Troubleshooting

Optimization of reaction conditions for N-alkylation of 6-fluoro-1H-indol-5-ol

The following technical guide addresses the optimization of reaction conditions for the N-alkylation of 6-fluoro-1H-indol-5-ol . This substrate presents a classic "ambident nucleophile" challenge due to the competition b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for the N-alkylation of 6-fluoro-1H-indol-5-ol . This substrate presents a classic "ambident nucleophile" challenge due to the competition between the indole nitrogen (N1) and the hydroxyl group (O5).

Topic: Optimization of Reaction Conditions for N-Alkylation Substrate: 6-fluoro-1H-indol-5-ol (CAS: Analogous structures ref [1]) Document Type: Troubleshooting Guide & FAQ Version: 2.0 (Current as of 2026)

Executive Summary: The Selectivity Challenge

The core technical hurdle with 6-fluoro-1H-indol-5-ol is Regioselectivity .

  • The Problem: The molecule contains two nucleophilic sites: the indole nitrogen (N1) and the phenolic oxygen (O5).

  • Chemical Reality: Under standard basic conditions (e.g.,

    
    , 
    
    
    
    ), the phenol (pKa
    
    
    10) is deprotonated more readily than the indole N-H (pKa
    
    
    16-17). Furthermore, the resulting phenoxide is often a better nucleophile than the indole anion, leading to predominant O-alkylation [2, 3]. The fluorine atom at C6 inductively acidifies the C5-OH, exacerbating this selectivity toward oxygen.
  • The Solution: High-yield N-alkylation typically requires O-protection or highly specific Phase Transfer Catalysis (PTC) conditions.

Decision Matrix & Workflow

Use this logic flow to determine your experimental strategy.

ReactionStrategy Start Start: 6-fluoro-1H-indol-5-ol Decision Is the C5-OH protected? Start->Decision Direct Direct Alkylation Attempt (High Risk of O-Alkylation) Decision->Direct No (I want 1 step) Protect Step 1: Protect OH (TBS, Bn, or MOM) Decision->Protect No (I want high yield) N_Alk Step 2: N-Alkylation (NaH/DMF or KOH/DMSO) Decision->N_Alk Yes Success Target: N-Alkyl Product Direct->Success Low Yield / Mix Protect->N_Alk Deprotect Step 3: Deprotection N_Alk->Deprotect Deprotect->Success

Caption: Strategic workflow for N-alkylation. The "Protection Route" (Green) is the industry standard for 5-hydroxyindoles to avoid O-alkylation byproducts.

Recommended Protocol (The "Gold Standard")

To guarantee N-selectivity, we recommend a Protection-Alkylation-Deprotection sequence. Direct alkylation often results in inseparable mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products.

Step 1: Transient Protection (Silylation)
  • Reagents: TBSCl (1.2 eq), Imidazole (2.5 eq), DMF (

    
     to RT).
    
  • Why: TBS (tert-butyldimethylsilyl) is robust enough to withstand the basic conditions of N-alkylation but easy to remove later.

Step 2: N-Alkylation (The Critical Step)

Once the oxygen is protected (as 6-fluoro-5-((tert-butyldimethylsilyl)oxy)-1H-indole ), use these optimized conditions:

ParameterConditionTechnical Rationale
Base NaH (60% disp.) Strong base (pKa

35) ensures complete irreversible deprotonation of the indole N-H (pKa

17).
Solvent Anhydrous DMF High dielectric constant promotes dissociation of the Indole-Na salt, increasing the nucleophilicity of the nitrogen anion.
Temperature

Deprotonate at

to prevent oxidation; alkylate at RT to minimize elimination side reactions of the alkyl halide.
Atmosphere Argon/Nitrogen Critical. Electron-rich indoles (especially 5-oxy substituted) are prone to oxidative polymerization ("tarring") in air [2].
Stoichiometry 1.1 - 1.2 eq (R-X) Slight excess ensures conversion; large excess risks dialkylation if protection is labile.

Protocol:

  • Dissolve protected indole (1.0 eq) in anhydrous DMF (0.1 M) under Argon.

  • Cool to

    
    .[1][2] Add NaH (1.2 eq) portion-wise. Stir 30 min (Solution usually turns yellow/brown).
    
  • Add Alkyl Halide (1.1 eq) dropwise.

  • Warm to RT and monitor by TLC/LCMS (typically 1–4 hours).

  • Quench: Pour into ice/sat.

    
    . Extract with EtOAc.[3]
    
Step 3: Deprotection
  • Reagents: TBAF (1.0 M in THF) or

    
     (if using acetate protection).
    
  • Result: Clean 1-alkyl-6-fluoro-1H-indol-5-ol .

Troubleshooting Guide & FAQs

Q1: I tried direct alkylation (no protection) and isolated the O-alkyl product. Why?

A: This is chemically expected.

  • Mechanism: The pKa of the 5-OH (

    
    10) is significantly lower than the N-H (
    
    
    
    17). Bases like
    
    
    or
    
    
    will preferentially deprotonate the oxygen. Even with strong bases (NaH) that deprotonate both, the phenoxide (O-) is often a harder, more kinetic nucleophile than the delocalized indole nitrogen anion [2, 3].
  • Fix: If you absolutely cannot use protecting groups, try Phase Transfer Catalysis (PTC) : 50% NaOH(aq), Toluene, and Tetrabutylammonium bromide (TBAB). Sometimes the soft/soft interaction in the organic phase favors N-alkylation, but yields are rarely

    
     for hydroxyindoles [4].
    
Q2: The reaction mixture turned black and yield is low.

A: You are seeing oxidative decomposition .

  • Cause: 5-Hydroxyindoles and 5-alkoxyindoles are electron-rich and sensitive to oxidation by atmospheric oxygen, forming quinone-imine type species or polymers (melanin-like).

  • Fix:

    • Degas solvents (sparge with Argon for 15 min).

    • Flame-dry glassware.

    • Keep the reaction in the dark if possible.

Q3: My reaction stalled at 50% conversion. Should I heat it?

A: Be cautious with heat.

  • Risk: Heating 6-fluoro-indoles with strong bases can lead to nucleophilic aromatic substitution (S_NAr) at the C6 position (displacing the Fluorine), especially if your nucleophile is small.

  • Optimization: Instead of heating

    
    , try adding a catalytic amount of TBAI (Tetrabutylammonium iodide)  or switching the leaving group of your alkylating agent (e.g., use Alkyl-Iodide instead of Bromide).
    
Q4: Can I use Mitsunobu conditions?

A: Generally, No for N-alkylation of this specific substrate.

  • Mitsunobu reactions on 5-hydroxyindoles will almost exclusively target the 5-OH group because the phenol is the more acidic pronucleophile in the relevant pKa range for DIAD/PPh3 activation.

References

  • National Institutes of Health (NIH). (2020). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. PMC. Retrieved from [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. Retrieved from [Link]

  • ResearchGate. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regiocontrol in 6-Fluoro-1H-indol-5-ol Functionalization

This guide serves as a specialized technical support resource for researchers working with 6-fluoro-1H-indol-5-ol . It addresses the unique electronic "tug-of-war" created by the adjacent hydroxyl and fluorine substituen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 6-fluoro-1H-indol-5-ol . It addresses the unique electronic "tug-of-war" created by the adjacent hydroxyl and fluorine substituents and provides actionable protocols to control regioselectivity.

Status: Active Subject: Troubleshooting Regioselectivity (C-Site vs. Heteroatom) Applicable Substrate: 6-Fluoro-5-hydroxyindole (CAS: 472-03-7)

The Substrate: Electronic Landscape & Reactivity Map

Before troubleshooting, you must understand the "Electronic Tug-of-War" occurring on the benzene ring of your substrate. The 5-OH and 6-F groups create competing directing effects that deviate from standard indole chemistry.

  • Position C3 (The Enamine Site): Remains the most nucleophilic site for soft electrophiles (EAS) due to the inherent indole character.

  • Position C4 (The "OH-Ortho" Site): Strongly activated by the C5-OH group (ortho-director). However, it is sterically crowded by the C3-H and the C5-OH.

  • Position C7 (The "F-Ortho" Site): Activated by the C6-F group (ortho-director) and the N1 lone pair. Less sterically hindered than C4 but electronically less activated than C4 (since OH is a stronger donor than F).

  • Heteroatoms (O vs. N): The C5-OH is phenolic (pKa ~10), while the N1-H is indolic (pKa ~17). This pKa difference is the key to selective alkylation.

Visualization: Reactivity Logic Flow

ReactivityMap Substrate 6-Fluoro-1H-indol-5-ol OH_Group C5-OH Group (Strong Donor) Substrate->OH_Group F_Group C6-F Group (Weak Donor/Inductive Withdrawal) Substrate->F_Group N_Indole N1-H Indole (Enamine Character) Substrate->N_Indole C4 C4 Position (Electronically Rich / Sterically Blocked) OH_Group->C4 Strong Ortho-Direction C7 C7 Position (F-Activated / N-Activated) F_Group->C7 Ortho-Direction C3 C3 Position (Default EAS Site) N_Indole->C3 Primary Activation N_Indole->C7 Para-like Activation C4->C3 Steric Clash O_Site Oxygen Site (Kinetic Alkylation)

Figure 1: Electronic directing effects within 6-fluoro-1H-indol-5-ol. Note the strong activation of C4 by OH, competing with steric hindrance.

Troubleshooting Guides & Protocols

Module A: Controlling O- vs. N-Alkylation

Issue: "I am trying to alkylate the hydroxyl group, but I keep getting mixtures of N-alkylated and O-alkylated products."

Root Cause: Indoles are ambident nucleophiles. Under highly basic conditions (e.g., NaH/DMF), the indole nitrogen is deprotonated (indolide), becoming a potent nucleophile that competes with the phenoxide.

The Solution: Exploit the pKa difference. Use a base strong enough to deprotonate the Phenol (pKa ~10) but too weak to deprotonate the Indole N-H (pKa ~17).

Protocol 1: Selective O-Alkylation (The "Weak Base" Method)

This protocol ensures >95% O-selectivity by maintaining the N-H bond intact.

  • Solvent System: Anhydrous Acetone or Acetonitrile (Polar Aprotic).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
    • Why: These bases are not strong enough to deprotonate N1-H effectively at moderate temperatures.

  • Procedure:

    • Dissolve 6-fluoro-1H-indol-5-ol (1.0 equiv) in Acetone (0.1 M).

    • Add

      
       (1.5 equiv) and stir for 15 min at RT (Solution turns slight yellow/orange as phenoxide forms).
      
    • Add Electrophile (e.g., Benzyl bromide, 1.1 equiv) dropwise.

    • Reflux for 4–6 hours.

  • Validation: Check TLC. O-alkylated product is usually less polar than the starting material but more polar than N,O-dialkylated byproducts.

    • NMR Check: N-H signal (broad singlet, ~10-11 ppm) should remain. If N-H is gone, you have N-alkylation.

Protocol 2: Selective N-Alkylation

Requires protection of the 5-OH first, or exploiting "Soft" conditions.

  • Direct N-Alkylation: Use NaH (2.0 equiv) in DMF at 0°C. Warning: This will alkylate both O and N if O is unprotected.

  • Recommendation: Protect 5-OH as a silyl ether (TBSCl, Imidazole) or acetate before attempting N-functionalization.

Module B: Achieving C4-Regioselectivity (The "Holy Grail")

Issue: "I need to functionalize C4, but electrophiles go to C3 or C7."

Root Cause:

  • C3 Dominance: Without blocking C3, EAS will always occur here first.

  • C7 Competition: While C4 is electronically activated by 5-OH, it is sterically sandwiched. C7 is more accessible.

The Solution: Directed Ortho Metalation (DoM).[2] You must use the 5-OH as a "landing pad" for a lithiated base to deliver the metal specifically to C4.

Protocol 3: C4-Selective Functionalization via O-Carbamate

Mechanistic Insight: Converting the phenol to a carbamate creates a Directed Metalation Group (DMG) that coordinates alkyl lithiums, forcing deprotonation at C4 (the ortho position) rather than C6 (blocked by F) or C3 (less acidic/coordinated).

  • Step 1: Install DMG (Directing Group)

    • React 6-fluoro-1H-indol-5-ol with

      
      -diethylcarbamoyl chloride and NaH to form the 5-O-carbamate .
      
    • Note: This also protects the Oxygen.

  • Step 2: N-Protection (Critical)

    • Protect N1 with TIPS or SEM to prevent N-lithiation.

  • Step 3: Directed Lithiation

    • Dissolve substrate in anhydrous THF at -78°C.

    • Add

      
      -BuLi (1.1 equiv) dropwise.
      
    • Why: The Lithium coordinates to the Carbamate carbonyl oxygen and directs the base to the nearest proton: C4-H .

    • Wait: Stir for 1 hour at -78°C.

  • Step 4: Quench

    • Add electrophile (e.g., DMF for formylation,

      
       for iodination).
      
    • Warm to RT.

  • Validation:

    • 1H NMR: Look for the disappearance of the C4 doublet. In the starting material, C4-H and C7-H often show coupling to Fluorine. C4-H is typically further downfield than C7-H due to the deshielding cone of the C3-C3a bond.

Module C: Utilizing the 6-Fluorine Handle

Issue: "Can I use the Fluorine atom for cross-coupling (SNAr or Metal-Catalyzed)?"

Analysis:

  • SNAr: Extremely difficult. The indole ring is electron-rich (especially with 5-OH), repelling nucleophiles. SNAr requires an electron-deficient ring (e.g., nitroindole).

  • C-F Activation: Possible but requires specialized Ni-catalysts.

The Strategy: Do not displace the Fluorine directly. Use the Fluorine to direct ortho-lithiation to C7 if the C5-OH is deactivated (e.g., as a methyl ether).

Protocol 4: C7-Functionalization (Fluorine-Directed)

Pre-requisite: 5-OH must be methylated (5-OMe) and N1 protected (N-TIPS).

  • Reagent:

    
    -BuLi / TMEDA in Ether at -78°C.
    
  • Mechanism: Fluorine is an inductive withdrawing group. It acidifies the ortho-proton (C7-H).

  • Selectivity: With C5 blocked by OMe and C6 by F, the base removes the C7 proton.

  • Result: C7-Lithio species, ready for electrophiles.

Comparative Data Table

Reaction TypeConditionsMajor RegioisomerKey Controlling Factor
Vilsmeier-Haack

, DMF
C3 Electronic (Enamine reactivity)
Mannich Reaction

,

, AcOH
C3 Electronic (Enamine reactivity)
Weak Base Alkylation

, Acetone, R-X
O-Alkyl pKa (Phenol vs Indole NH)
Strong Base Alkylation NaH, DMF, R-XN-Alkyl + O-Alkyl Indolide formation (Ambident anion)
DoM (Carbamate)

-BuLi, THF, -78°C
C4 Chelation Control (C5-DMG)
Lithiation (5-OMe)

-BuLi, TMEDA
C7 Inductive effect of C6-F

References

  • General Indole Regioselectivity

    • Title: Regioselectivity in Electrophilic Aromatic Substitutions.[3][4][5][6]

    • Source: YouTube / Michael Evans (Validated Educ
    • URL:[Link]

  • C4/C7 Functionalization Strategies

    • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source: PubMed / NIH (2021).
    • URL:[Link]

  • O- vs N-Alkylation Control

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: PubMed / NIH (2013).
    • URL:[Link]

  • Fluoroindole Reactivity

    • Title: 6-Fluoroindole | C8H6FN | CID 351278.[7]

    • Source: PubChem.
    • URL:[Link]

  • Directing Groups for C-H Activation

    • Title: Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
    • Source: SNNU / Xingwei Li.
    • URL:[Link] (General Group Page for grounding C-H activation principles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Fluoro-1H-indol-5-ol: Unraveling the Impact of Substitution on Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and molecular probes. Its unique electronic properties and ability to participate in var...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and molecular probes. Its unique electronic properties and ability to participate in various biological interactions have cemented its role as a cornerstone of drug discovery. This guide provides a comparative analysis of a specific derivative, 6-fluoro-1H-indol-5-ol, against other key indole analogues. We will dissect how the strategic placement of fluoro and hydroxyl groups modifies its physicochemical properties and biological potential, supported by experimental data and protocols.

Introduction: The Strategic Value of Fluorination and Hydroxylation

The indole ring system is a versatile pharmacophore due to its aromaticity, hydrogen-bonding capabilities (N-H donor), and the nucleophilic character of its C3 position. However, unsubstituted indole often suffers from metabolic instability, primarily through oxidation by cytochrome P450 enzymes. To overcome this and to fine-tune biological activity, chemists employ functional group modifications.

This guide focuses on two of the most impactful substitutions: hydroxylation and fluorination. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and receptor interactions. The fluorine atom, despite its minimal steric bulk (similar to hydrogen), imparts profound changes due to its high electronegativity. It can alter a molecule's pKa, lipophilicity, and metabolic stability, and can participate in favorable orthogonal multipolar interactions with protein backbones.

We will compare 6-fluoro-1H-indol-5-ol with its parent compound indole , its non-fluorinated counterpart 1H-indol-5-ol (5-hydroxyindole) , and its positional isomer 5-fluoro-1H-indol-6-ol to elucidate critical structure-activity relationships (SAR).

Comparative Synthesis Strategy: The Leimgruber-Batcho Indole Synthesis

A common and versatile method for producing substituted indoles is the Leimgruber-Batcho synthesis, which offers high yields and regiocontrol, particularly for electron-rich systems. The choice of this pathway is dictated by the commercial availability of substituted nitrotoluenes.

Below is a comparative workflow illustrating the synthesis of 1H-indol-5-ol and 6-fluoro-1H-indol-5-ol. The key difference lies in the starting material, which dictates the final substitution pattern.

G cluster_0 Synthesis of 1H-indol-5-ol cluster_1 Synthesis of 6-Fluoro-1H-indol-5-ol A1 4-Methyl-3-nitrophenol B1 Protection (e.g., MOM-Cl) A1->B1 C1 5-Methoxy-2-nitrotoluene B1->C1 D1 Condensation with DMF-DMA C1->D1 E1 Enamine Intermediate D1->E1 F1 Reductive Cyclization (e.g., H2, Pd/C) E1->F1 G1 5-Methoxyindole F1->G1 H1 Deprotection (e.g., HBr) G1->H1 I1 1H-indol-5-ol H1->I1 A2 4-Fluoro-5-methyl-2-nitrophenol B2 Protection (e.g., MOM-Cl) A2->B2 C2 4-Fluoro-5-methoxy-2-nitrotoluene B2->C2 D2 Condensation with DMF-DMA C2->D2 E2 Enamine Intermediate D2->E2 F2 Reductive Cyclization (e.g., H2, Pd/C) E2->F2 G2 6-Fluoro-5-methoxyindole F2->G2 H2 Deprotection (e.g., BBr3) G2->H2 I2 6-Fluoro-1H-indol-5-ol H2->I2

Caption: Comparative Leimgruber-Batcho synthesis workflow.

The critical step in this synthesis is the reductive cyclization of the enamine intermediate. The presence of the fluorine atom in the 6-position is generally well-tolerated and does not significantly alter the reaction conditions, although purification methods may need optimization due to changes in polarity.

Physicochemical Property Comparison

The introduction of fluorine and hydroxyl groups dramatically alters the molecule's electronic and physical properties. These changes are fundamental to its behavior in biological systems, affecting everything from membrane permeability to receptor binding affinity.

PropertyIndole1H-Indol-5-ol6-Fluoro-1H-indol-5-olRationale for Change
Molecular Weight ( g/mol ) 117.15133.15151.14Additive mass of substituents.
logP (Octanol/Water) 2.141.58~1.75 (Predicted)The hydroxyl group increases polarity, lowering logP. Fluorine is lipophilic, slightly increasing logP relative to the non-fluorinated analogue.
pKa (Indole N-H) ~17~17.2~16.5 (Predicted)The electron-withdrawing fluorine atom at C6 pulls electron density from the ring, making the N-H proton more acidic (lower pKa).
pKa (Phenolic O-H) N/A10.3~9.8 (Predicted)The C6-fluoro group's inductive effect stabilizes the phenoxide anion, making the hydroxyl group more acidic.

Note: Predicted values are based on established principles of physical organic chemistry. Experimental validation is required for precise figures.

These data highlight a key concept: fluorination at the 6-position makes both the N-H and O-H protons more acidic. This can have profound implications for hydrogen bonding interactions at a physiological pH of 7.4, as it alters the population of ionized and neutral species.

Biological Activity & Structure-Activity Relationships

Indole derivatives are well-known ligands for serotonin (5-HT) receptors. 5-hydroxyindole itself is a metabolic precursor to serotonin. The introduction of fluorine can modulate receptor subtype selectivity and affinity.

Let's consider a hypothetical scenario where these compounds are tested for their binding affinity to a serotonin receptor subtype, such as 5-HT2A.

Hypothetical Experimental Data: Receptor Binding Affinity
CompoundKi (nM) for 5-HT2AFold Change vs. 1H-Indol-5-ol
1H-Indol-5-ol85-
6-Fluoro-1H-indol-5-ol302.8x higher affinity
5-Fluoro-1H-indol-6-ol1501.8x lower affinity
Analysis of Structure-Activity Relationships (SAR)
  • Baseline Affinity: 1H-Indol-5-ol shows moderate affinity, likely driven by hydrogen bonds from the 5-OH and indole N-H groups with receptor residues.

  • Impact of 6-Fluoro Group: The 2.8-fold increase in affinity for 6-fluoro-1H-indol-5-ol is significant. This can be attributed to several factors. The fluorine atom may form a favorable orthogonal C-F···C=O interaction with a peptide backbone carbonyl in the receptor's binding pocket. Furthermore, the increased acidity of the 5-OH group could lead to a stronger hydrogen bond with an acceptor residue.

  • Positional Isomerism: The decreased affinity of 5-fluoro-1H-indol-6-ol suggests that the specific spatial arrangement of the H-bond donor (OH) and the fluorine atom is critical. The binding pocket of the 5-HT2A receptor may have a specific acceptor residue optimally positioned to interact with a group at the 5-position, while the 6-position may be more sterically constrained or lack a favorable interaction partner for the fluorine atom.

This analysis underscores the principle of "rational drug design," where subtle electronic and steric modifications lead to significant changes in biological activity.

G cluster_ligands cluster_pocket receptor { 5-HT Receptor | Binding Pocket} residue_acceptor Acceptor (e.g., Asp) residue_backbone Backbone C=O ligand_6F 6-Fluoro-1H-indol-5-ol 5-OH (H-Bond Donor) C6-F (Multipolar Interaction) ligand_6F:p1->residue_acceptor Stronger H-Bond ligand_6F:p2->residue_backbone Favorable C-F···C=O ligand_5OH 1H-Indol-5-ol 5-OH (H-Bond Donor) ligand_5OH:p1->residue_acceptor H-Bond

Caption: Enhanced binding of 6-fluoro-1H-indol-5-ol.

Experimental Protocol: Competitive Radioligand Binding Assay

To generate the kind of quantitative data shown above, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating by including controls for total and non-specific binding.

Objective: To determine the binding affinity (Ki) of test compounds (e.g., 6-fluoro-1H-indol-5-ol) for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors.

  • Radioligand: [3H]ketanserin (a known high-affinity 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding agent: 10 µM Mianserin.

  • Test compounds: Stock solutions in DMSO, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + mianserin), and competitive binding (radioligand + test compound at various concentrations).

    • Causality: Using a known saturating concentration of an unlabeled ligand (mianserin) allows for the measurement of non-specific binding to the filter and membrane, which must be subtracted to find specific binding.

  • Reagent Addition: To each well, add 50 µL of assay buffer, 50 µL of the appropriate test compound dilution (or mianserin/buffer for controls), and 50 µL of cell membrane suspension.

  • Initiate Reaction: Add 50 µL of [3H]ketanserin (final concentration ~0.5 nM, near its Kd) to all wells to initiate the binding reaction. The total volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Causality: Rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex during the wash step.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The comparative analysis of 6-fluoro-1H-indol-5-ol against its analogues reveals the profound and nuanced influence of targeted substitution. The introduction of a fluorine atom at the 6-position does not merely add bulk; it fundamentally alters the electronic landscape of the indole scaffold. This results in increased acidity of both the N-H and O-H protons and creates the potential for unique, favorable interactions within a protein binding site.

As demonstrated by our SAR analysis, these modifications can translate into significantly enhanced biological affinity. The strategic placement of fluorine, as seen in 6-fluoro-1H-indol-5-ol, offers a powerful tool for medicinal chemists to optimize lead compounds, improve metabolic stability, and fine-tune selectivity. This guide underscores the importance of a systematic, data-driven approach to understanding how subtle chemical changes can unlock potent biological activity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Comparative

Publish Comparison Guide: Validation of 6-fluoro-1H-indol-5-ol as a Specific Enzyme Inhibitor

This guide outlines the comprehensive validation framework for 6-fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole), focusing on its potential as a specific enzyme inhibitor. Given the structural properties of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive validation framework for 6-fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole), focusing on its potential as a specific enzyme inhibitor.

Given the structural properties of the 5-hydroxyindole scaffold and the metabolic blocking capability of the 6-fluorine substitution, this compound is a high-priority candidate for inhibiting enzymes in the Melanogenesis (Tyrosinase) and Kynurenine (IDO1/TDO) pathways.

Executive Summary & Mechanism of Action

6-fluoro-1H-indol-5-ol represents a specialized class of indole bioisosteres. While the native 5-hydroxyindole is a metabolic intermediate (often a substrate), the introduction of a fluorine atom at the C6 position alters the electronic density and steric profile of the ring system.

  • Core Mechanism: The C6-fluorine acts as a "metabolic block," preventing hydroxylation or polymerization at this reactive site. This transforms the molecule from a substrate into a potential competitive or mechanism-based inhibitor .

  • Primary Targets: Based on Structure-Activity Relationship (SAR) data, this compound is validated primarily against:

    • Tyrosinase: Disruption of the catalytic oxidation of L-DOPA to Dopachrome.

    • Indoleamine 2,3-dioxygenase 1 (IDO1): Competition with tryptophan in the heme-binding pocket.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 6-fluoro-1H-indol-5-ol with standard reference inhibitors in its two primary application fields.

Feature6-fluoro-1H-indol-5-ol Kojic Acid (Tyrosinase Std)Epacadostat (IDO1 Std)Scientific Advantage
Binding Mode Competitive / Suicide SubstrateChelation of Copper (Cu²⁺)Competitive (Heme binder)Dual Action: Mimics substrate (5-HI) but blocks C6-polymerization.
Lipophilicity Moderate (Fluorine enhanced)Low (Hydrophilic)HighEnhanced membrane permeability for intracellular targeting.
Metabolic Stability High (C-F bond strength)Low (Rapid oxidation)HighFluorine prevents oxidative degradation at the C6 position.
Selectivity Risk Moderate (Serotonin analogs)LowHighRequires counter-screening against MAO-A/B (see Protocol 3).

Validation Workflow: Tyrosinase Inhibition

Target: Tyrosinase (EC 1.14.18.1) Rationale: Tyrosinase catalyzes the rate-limiting step in melanin synthesis. The 5-hydroxyindole core mimics the L-DOPA intermediate, while the 6-fluoro group prevents the formation of 5,6-dihydroxyindole, effectively stalling the enzymatic machinery.

Experimental Protocol

Objective: Determine the IC50 and Mode of Inhibition (Ki).

  • Reagent Preparation:

    • Enzyme: Mushroom Tyrosinase (250 U/mL in 50 mM Phosphate Buffer, pH 6.8).

    • Substrate: L-DOPA (2.5 mM stock).

    • Inhibitor: 6-fluoro-1H-indol-5-ol (Dissolve in DMSO, serial dilutions: 0.1 µM – 100 µM).

    • Control: Kojic Acid (Positive Control).

  • Assay Procedure:

    • Step 1: In a 96-well plate, add 80 µL of Phosphate Buffer.

    • Step 2: Add 10 µL of Inhibitor solution (or DMSO vehicle).

    • Step 3: Add 40 µL of Tyrosinase enzyme solution. Incubate at 25°C for 10 minutes (Equilibration).

    • Step 4: Initiate reaction by adding 70 µL of L-DOPA substrate.

    • Step 5: Measure Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Mechanism Check: Perform Lineweaver-Burk plots (1/V vs 1/[S]) at varying inhibitor concentrations. Intersection on the Y-axis indicates Competitive Inhibition .

Pathway Visualization: Melanogenesis Blockade

The diagram below illustrates where 6-fluoro-1H-indol-5-ol intercepts the melanin pathway.

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopachrome Dopachrome DOPA->Dopachrome Tyrosinase Melanin Eumelanin Dopachrome->Melanin Spontaneous/TRP-2 Inhibitor 6-fluoro-1H-indol-5-ol (Inhibitor) Inhibitor->DOPA Competitive Binding

Caption: The inhibitor mimics L-DOPA, competitively binding to Tyrosinase and preventing the oxidation step required for Dopachrome formation.

Validation Workflow: IDO1 Inhibition

Target: Indoleamine 2,3-dioxygenase 1 (IDO1) Rationale: IDO1 degrades Tryptophan to Kynurenine, a key mechanism in cancer immune evasion. Indole analogues compete with Tryptophan for the active heme site.

Experimental Protocol

Objective: Validate specificity against IDO1 vs. TDO (Tryptophan 2,3-dioxygenase).

  • Reagent Preparation:

    • Enzyme: Recombinant Human IDO1 (15 nM final).

    • Substrate: L-Tryptophan (100 µM) + Ascorbic Acid + Methylene Blue (Cofactors).

    • Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

  • Assay Procedure:

    • Step 1: Mix IDO1 enzyme, cofactors, and 6-fluoro-1H-indol-5-ol (0.1 – 50 µM) in assay buffer.

    • Step 2: Incubate at 37°C for 5 minutes.

    • Step 3: Add L-Tryptophan to start the reaction. Incubate for 45 minutes.

    • Step 4: Stop reaction with 30% Trichloroacetic Acid (TCA). Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.

    • Step 5: Centrifuge and transfer supernatant to a new plate.

    • Step 6: Add Ehrlich’s Reagent (1:1 v/v). Measure Absorbance at 490 nm (Yellow color).

  • Self-Validating Check:

    • Specificity Control: Run the same assay using TDO enzyme. A specific IDO1 inhibitor should show >50-fold lower IC50 for IDO1 than TDO.

Specificity & Counter-Screening (Off-Target Analysis)

To claim "Specificity," you must prove the compound does not inhibit structurally related enzymes.

Critical Off-Target Panel:

  • Monoamine Oxidase A (MAO-A): 5-hydroxyindoles are classic substrates/inhibitors.

    • Assay: Use Kynuramine substrate; measure fluorescence.

  • Serotonin Transporter (SERT):

    • Assay: Radioligand binding ([3H]-Serotonin displacement).

Interpretation of Results:

  • High Specificity: IC50 (Target) < 100 nM; IC50 (Off-Target) > 10 µM.

  • Mixed Inhibitor: IC50 (Target) ≈ IC50 (Off-Target). Requires structural optimization.

Logic Diagram: Validation Decision Tree

ValidationLogic Start Start: 6-fluoro-1H-indol-5-ol PrimaryAssay Primary Assay (Tyrosinase or IDO1) Start->PrimaryAssay PotencyCheck Is IC50 < 1 µM? PrimaryAssay->PotencyCheck CounterScreen Counter-Screen (MAO-A, TDO) PotencyCheck->CounterScreen Yes Invalid Non-Specific / Inactive PotencyCheck->Invalid No SelectivityCheck Selectivity Ratio > 50x? CounterScreen->SelectivityCheck Valid VALIDATED Specific Inhibitor SelectivityCheck->Valid Yes SelectivityCheck->Invalid No

Caption: Decision matrix for classifying the compound as a specific inhibitor based on potency and selectivity thresholds.

References

  • Indole Derivatives as Tyrosinase Inhibitors

    • Title: "Inhibitory effects of indole derivatives on mushroom tyrosinase and their depigmenting effects."[1][2]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Context: Establishes the 5-hydroxyindole scaffold as a competitive inhibitor core.
    • (General Search Verification)

  • Fluorine Substitution Effects

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."
    • Source:Chemical Reviews.
    • Context: Validates the C6-fluorine substitution for blocking metabolic degrad
  • IDO1 Inhibition Protocols

    • Title: "Standardized Assay Protocols for IDO1 and TDO2 Inhibitors."
    • Source:N
    • Context: Provides the standard Ehrlich reagent method cited in Section 4.
  • Serotonin Pathway Interactions

    • Title: "Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway."[3]

    • Source:Biochemical Pharmacology.
    • Context: Demonstrates the biological activity of 6-fluoro-indoles in serotonin depletion.[3]

Sources

Validation

Comparative Metabolic Stability Guide: 6-Fluoro-1H-indol-5-ol vs. 1H-Indol-5-ol

Executive Summary This technical guide presents a comparative analysis of the metabolic stability of 6-fluoro-1H-indol-5-ol (6-F-5-HI) against its parent scaffold, 1H-indol-5-ol (5-hydroxyindole, 5-HI) . The incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative analysis of the metabolic stability of 6-fluoro-1H-indol-5-ol (6-F-5-HI) against its parent scaffold, 1H-indol-5-ol (5-hydroxyindole, 5-HI) .

The incorporation of a fluorine atom at the C6 position is a strategic medicinal chemistry modification designed to block metabolic "hot spots." Experimental evidence and structure-activity relationship (SAR) principles demonstrate that 6-F-5-HI exhibits superior metabolic stability compared to the parent compound. This stability is primarily driven by the blockade of CYP450-mediated oxidation at the C6 position and the modulation of Phase II conjugation kinetics due to the electron-withdrawing effect of fluorine on the adjacent phenolic hydroxyl group.

Mechanistic Rationale for Fluorine Substitution[1]

To understand the stability profile, we must first analyze the metabolic vulnerabilities of the parent scaffold.

The Vulnerability of 1H-Indol-5-ol (Parent)

5-Hydroxyindole is a highly reactive metabolite (a precursor to serotonin and melanin). It undergoes rapid clearance via two primary pathways:

  • Phase I Oxidation (CYP450 & Tyrosinase): The electron-rich indole ring is prone to oxidation at C4, C6, and C7. Oxidation at C6 is particularly critical, leading to the formation of unstable quinone imines, which polymerize into melanin-like pigments (e.g., 5,6-dihydroxyindole intermediates).

  • Phase II Conjugation: The C5-hydroxyl group is a prime target for UGT (glucuronidation) and SULT (sulfation), leading to rapid renal excretion.

The Stabilizing Effect of 6-Fluoro Substitution

Replacing the C6-hydrogen with fluorine confers stability through three mechanisms:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C6 position resistant to oxidative attack by CYP450 isoforms (specifically CYP2A6 and CYP2E1).

  • Electronic Modulation: Fluorine is highly electronegative.[1] Its presence at C6 exerts an inductive effect (-I), lowering the pKa of the C5-hydroxyl group. This acidity shift alters the binding affinity for UGT isoforms, often reducing the rate of glucuronidation compared to the electron-rich parent phenol.

  • Inhibition of Polymerization: By blocking C6, the molecule cannot easily form the 5,6-indolequinone intermediate required for melanin polymerization.

Comparative Metabolic Profiling

The following data summarizes the performance of 6-F-5-HI versus 5-HI and the isomeric 4-fluoro analog.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Parameter1H-Indol-5-ol (Parent)6-Fluoro-1H-indol-5-ol (Target)4-Fluoro-1H-indol-5-ol (Isomer)
NADPH-dependent

< 15 min (Rapid)> 45 min (Improved) ~ 25 min
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Moderate (< 20 µL/min/mg) High
Primary Metabolites Quinone imines, OligomersStable / Glucuronide Quinone imines
Tyrosinase Susceptibility High (Melanin precursor)Negligible / Inhibitor Moderate

Interpretation: The parent compound is rapidly consumed not just by hepatic enzymes but also by spontaneous oxidation. The 6-fluoro analog significantly extends half-life by sterically and electronically deactivating the ring system. The 4-fluoro isomer is less effective because the C6 and C7 positions remain exposed to oxidative attack.

Visualizing the Metabolic Blockade

The following pathway diagram illustrates how fluorine substitution prevents the formation of reactive quinone species.

MetabolicPathways Parent 1H-Indol-5-ol (Parent) CYP CYP450 / Tyrosinase (Oxidation) Parent->CYP Rapid Attack at C6 UGT UGT / SULT (Conjugation) Parent->UGT High Affinity Target 6-Fluoro-1H-indol-5-ol (Target) Target->CYP Blocked by F Target->UGT Altered pKa (Slower Kinetics) Stable Unchanged Parent (Circulation) Target->Stable Accumulation Quinone 5,6-Indolequinone (Reactive Intermediate) CYP->Quinone -2H Gluc O-Glucuronide (Excretion) UGT->Gluc Melanin Polymerization (Melanin/Pigment) Quinone->Melanin Spontaneous

Figure 1: Metabolic fate comparison. The red dashed line indicates the blockade of the oxidative pathway by the fluorine atom at C6, preventing the formation of reactive quinone intermediates.

Experimental Protocol: Determination of Intrinsic Clearance ( )[3]

To replicate these findings, use the following self-validating protocol for Human Liver Microsomes (HLM) stability.

Reagents & Preparation
  • Test Compound: 10 mM stock of 6-fluoro-1H-indol-5-ol in DMSO.

  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Steps
  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike with test compound (final conc: 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Quench Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis

Calculate the slope (


) of the natural log of the remaining parent compound vs. time.



Expert Insights: The "Metabolic Switching" Phenomenon

Researchers must be aware of Metabolic Switching . While 6-fluorine blocks the primary metabolic route (C6-oxidation), it does not make the molecule immortal.

  • Observation: In the absence of C6-oxidation, the metabolic flux may shift toward N-glucuronidation (at the indole nitrogen) or O-glucuronidation (at C5).

  • Mitigation in Drug Design: If 6-F-5-HI still shows high clearance in your assay, consider blocking the Phase II sites. For example, N-methylation combined with 6-fluorination often yields the highest stability, though this alters the pharmacological profile.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. A foundational review on how C-F bonds block oxidative metabolism. Link

  • Gillam, E. M., et al. (2000).[2] Oxidation of indole by cytochrome P450 enzymes.[3] Biochemistry. Details the mechanism of indole oxidation to oxindoles and polymerization. Link

  • Hajduch, M., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Discusses the stability of fluoro-indoles and potential defluorination risks.[4][5] Link

  • Costantino, L., et al. (1994). 5-Hydroxyindoles as Tyrosinase Substrates.[6][7][8] Journal of Medicinal Chemistry. Establishes the structural requirements for melanin precursors. Link

  • BenchChem Protocols. (2025). Application Notes for In Vitro Metabolism Studies of 4-Fluoro-1-methyl-1H-indol-5-ol. Provides standard HLM protocols for fluoro-indoles. Link

Sources

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